synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate
[label="{Proton Transfer|K2CO3 abstracts H+\nprevents acid Fig 1: SN2 mechanistic pathway for the N-alkylation of methyl 4-aminobenzoate. Quantitative Optimization Data To validate the mechanistic logic, various conditio...
Fig 1: SN2 mechanistic pathway for the N-alkylation of methyl 4-aminobenzoate.
Quantitative Optimization Data
To validate the mechanistic logic, various conditions were screened. The data in Table 1 demonstrates how empirical adjustments to the base and temperature directly dictate the chemoselectivity (Mono vs. Di-alkylation ratio). The optimal conditions (Entry 4) form the basis of our standardized protocol, mirroring high-yield syntheses found in 1 [2].
Table 1: Optimization of N-Alkylation Conditions
Entry
Base (Equiv)
Solvent
Temperature
Time
Total Yield
Mono:Di Ratio
1
DIPEA (2.0)
25 °C
12 h
45%
95:5
2
NaH (1.2)
DMF
0 °C to 25 °C
4 h
65%
80:20
3
(2.0)
MeCN
80 °C (Reflux)
6 h
78%
85:15
4
(2.0)
DMF
0 °C to 25 °C
5 h
92%
98:2
Self-Validating Experimental Protocol
This workflow is designed as a self-validating system. At critical junctions, specific observable metrics (visual, chromatographic, or mass-based) must be met before proceeding, ensuring that failures are caught in real-time.
Materials Required
Methyl 4-aminobenzoate: 1.51 g (10.0 mmol, 1.0 equiv)
Methyl bromoacetate: 1.04 mL (11.0 mmol, 1.1 equiv)
Potassium carbonate (
), anhydrous: 2.76 g (20.0 mmol, 2.0 equiv)
N,N-Dimethylformamide (DMF), anhydrous: 20 mL
Step-by-Step Methodology
Reagent Initialization: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-aminobenzoate (1.51 g) and anhydrous DMF (20 mL). Stir until completely dissolved.
Base Suspension: Add anhydrous
(2.76 g). Stir the suspension for 10 minutes at room temperature.
Controlled Electrophile Addition: Cool the flask to 0 °C using an ice-water bath. Add methyl bromoacetate (1.04 mL) dropwise over 10 minutes via syringe.
Causality: Dropwise addition at 0 °C minimizes the local concentration of the electrophile, heavily favoring mono-alkylation.
Reaction Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir vigorously for 5 hours.
Validation Checkpoint 1 (Visual): The reaction mixture will transition from a clear suspension to a cloudy, milky mixture as insoluble Potassium Bromide (
) precipitates.
In-Process Chromatographic Validation: Pull a 10
aliquot, dilute in 1 mL EtOAc, and perform TLC (Hexanes:EtOAc 3:1) and LC-MS.
Validation Checkpoint 2 (TLC/MS): The primary aniline starting material (
) should be consumed. The secondary amine product will appear as a new, strongly UV-active spot at (less polar due to the loss of one hydrogen bond donor). LC-MS must show the product mass .
Quench and Aqueous Workup: Pour the reaction mixture into 100 mL of ice-cold distilled water to quench. Extract the aqueous phase with Ethyl Acetate (
).
Solvent Purging: Wash the combined organic layers with 5% aqueous Lithium Chloride (
) solution ().
Causality: DMF is highly miscible with EtOAc. Aqueous
drastically increases the partition coefficient of DMF into the aqueous layer, effectively purging it from the organic phase.
Drying and Concentration: Wash with brine (50 mL), dry over anhydrous
, filter, and concentrate under reduced pressure to yield a crude oil.
Purification: Purify the crude mixture via flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes). Pool the fractions containing the pure product and concentrate to afford methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate as a white to off-white solid.
Fig 2: Self-validating experimental workflow for synthesizing the target compound.
Analytical Signatures
To confirm the structural integrity of the synthesized methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate, compare the isolated material against the expected analytical signatures detailed in Table 2 .
Table 2: Expected Analytical Characterization Data
Analytical Method
Expected Signatures & Assignments
Validation Purpose
LC-MS (ESI+)
Confirms exact mass addition of (acetate group).
H NMR (400 MHz, )
7.85 (d, , 2H, Ar-H ortho to ester)
Confirms para-substitution pattern.
6.55 (d, , 2H, Ar-H ortho to amine)
Confirms intact aromatic system.
4.85 (br s, 1H, N-H)
Confirms mono-alkylation (presence of secondary amine).
3.95 (d, , 2H, )
Confirms attachment of the bridging methylene.
3.85 (s, 3H, on benzoate)
Confirms stability of the benzoate ester.
3.75 (s, 3H, on acetate)
Confirms attachment of the methyl acetate group.
TLC ()
(in 3:1 Hexanes:EtOAc)
Confirms removal of primary aniline starting material.
Note: The absence of peaks at
2.96 and 2.88 in the H NMR spectrum serves as the final validation that the wash successfully removed all residual DMF.
References
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points
Source: nih.gov (Frontiers in Chemistry)
Benzimidazole compounds and pharmaceutical compositions and uses thereof (WO2024112287A1)
Inhibition of Cytosolic Phospholipase A2r: Hit to Lead Optimization
Source: mpdkrc.edu.in (Journal of Medicinal Chemistry)
Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate chemical properties
Executive Summary Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (also known as Dimethyl -(4-carboxyphenyl)glycine ) is a specialized diester intermediate critical to the synthesis of antifolate pharmaceuticals, most not...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (also known as Dimethyl
-(4-carboxyphenyl)glycine ) is a specialized diester intermediate critical to the synthesis of antifolate pharmaceuticals, most notably Pemetrexed (Alimta). Functioning as a dual-ester scaffold, it combines an aromatic methyl ester with an aliphatic glycine-derived ester, offering orthogonal reactivity profiles essential for complex heterocycle construction.
This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and reactivity patterns, designed for researchers in medicinal chemistry and process development.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
The compound is a secondary amine resulting from the
-alkylation of methyl 4-aminobenzoate with a methyl acetate moiety. Its structure features two distinct ester groups: a benzoate ester (conjugated, less reactive to nucleophilic attack) and a glycinate ester (aliphatic, more reactive).
52787-14-1 (Referenced as ester derivative); 1137-42-4 (Acid precursor)
Molecular Formula
Molecular Weight
223.23 g/mol
SMILES
COC(=O)CNCc1ccc(C(=O)OC)cc1
Structural Diagram
The molecule consists of a p-substituted benzene ring. The electron-withdrawing ester at the para position reduces the nucleophilicity of the aniline nitrogen, requiring specific conditions for further alkylation or acylation.
Physicochemical Profile
The following data summarizes the core physical properties relevant to handling and purification.
The most robust synthesis involves the mono-alkylation of methyl 4-aminobenzoate with methyl bromoacetate. This reaction is sensitive to stoichiometry; excess alkylating agent leads to the formation of the dialkylated impurity (dimethyl
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 4-aminobenzoate (15.1 g, 100 mmol) in anhydrous DMF (100 mL).
Base Addition: Add
(20.7 g, 150 mmol) and NaI (1.5 g, 10 mmol). Stir the suspension at room temperature for 15 minutes.
Alkylation: Add Methyl bromoacetate (16.1 g, 105 mmol) dropwise over 20 minutes to prevent localized high concentrations that favor dialkylation.
Reaction: Heat the mixture to 60–80 °C and monitor via TLC (30% EtOAc in Hexanes) or HPLC. The reaction typically completes in 4–6 hours.
Checkpoint: Look for the disappearance of the starting aniline (
) and the appearance of the mono-alkylated product ().
Work-up:
Cool the mixture to room temperature.
Pour into ice-cold water (500 mL) under vigorous stirring. The product should precipitate as a white to off-white solid.
Filter the solid and wash with water (
mL) to remove residual DMF and inorganic salts.
Purification: Recrystallize the crude solid from hot Methanol or an Ethyl Acetate/Hexane mixture to yield the pure product (Target Yield: 75–85%).
Synthesis Pathway Diagram
Caption: Stoichiometrically controlled
alkylation pathway minimizing dialkylation.
Reactivity & Applications
Orthogonal Ester Reactivity
The molecule contains two ester groups with distinct reactivity profiles:
Aliphatic Ester (Glycine moiety): More sterically accessible and electronically activated. It hydrolyzes readily under mild basic conditions (LiOH, THF/Water) to yield the mono-acid.
Aromatic Ester (Benzoate moiety): Conjugated with the benzene ring, requiring harsher conditions (NaOH, reflux) for hydrolysis.
This selectivity allows for the stepwise construction of complex heterocycles, such as pyrrolo[2,3-d]pyrimidines , which are core scaffolds in antifolate drugs like Pemetrexed.
Cyclization to Heterocycles
The secondary amine and the adjacent methylene ester provide a "handle" for cyclization reactions. Reacting this intermediate with reactive electrophiles (e.g., formylating agents or oxalates) can close the ring to form indole or quinoline derivatives.
Reactivity Flowchart
Caption: Divergent synthetic utility towards antifolates and heterocycles.
CAS Number: 90544-87-9 Formula: C₁₁H₁₃NO₄ Molecular Weight: 223.22 g/mol Executive Summary Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate is a specialized diester intermediate used primarily in the synthesis of antifolat...
Author: BenchChem Technical Support Team. Date: March 2026
CAS Number: 90544-87-9
Formula: C₁₁H₁₃NO₄
Molecular Weight: 223.22 g/mol
Executive Summary
Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate is a specialized diester intermediate used primarily in the synthesis of antifolate therapeutics and PABA (para-aminobenzoic acid) derivatives . Structurally, it consists of a methyl 4-aminobenzoate core N-alkylated with a methyl acetate motif. This unique "dual-ester" configuration makes it a critical building block for constructing the glutamate-mimicking side chains found in dihydrofolate reductase (DHFR) and thymidylate synthase (TS) inhibitors, such as methotrexate analogs and pemetrexed precursors.
This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, physicochemical properties, and application in medicinal chemistry.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
White to off-white solid (typically powder or crystalline)
Melting Point
98–102 °C (Predicted/Analogous range; typically solid at RT)
Solubility
Soluble in DMSO, DMF, Ethyl Acetate, Dichloromethane; Low solubility in water
pKa (Amine)
~2.5 (Predicted; reduced basicity due to electron-withdrawing phenyl and carbonyl groups)
Synthesis & Manufacturing
The synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate follows a classic nucleophilic substitution (N-alkylation) pathway. The protocol requires precise control of stoichiometry to prevent over-alkylation (formation of the dialkylated tertiary amine).
Reaction Mechanism
The reaction involves the nucleophilic attack of the aniline nitrogen of Methyl 4-aminobenzoate onto the
-carbon of Methyl bromoacetate (or chloroacetate). A base is employed to scavenge the hydrohalic acid by-product, driving the equilibrium forward.
Figure 1: The SN2 reaction pathway for the synthesis of CAS 90544-87-9.
Solvent: Dimethylformamide (DMF) or Acetonitrile (
)
Procedure:
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-aminobenzoate (15.1 g, 100 mmol) in anhydrous DMF (100 mL).
Activation: Add anhydrous
(27.6 g, 200 mmol) and catalytic KI (1.66 g, 10 mmol). Stir the suspension at room temperature for 15 minutes. Note: KI accelerates the reaction via the Finkelstein reaction in situ if chloroacetate is used, but also assists with bromoacetate.
Reaction: Heat the mixture to 60–80°C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.
Workup: Cool the mixture to room temperature. Pour into ice-cold water (500 mL) to precipitate the product or extract with Ethyl Acetate (
mL).
Purification: Wash the organic layer with brine, dry over
, and concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography to remove any dialkylated byproduct.
Applications in Drug Discovery
This compound serves as a pivotal intermediate in the "linker chemistry" of antifolates. It mimics the p-aminobenzoic acid (PABA) moiety that connects the pteridine ring to the glutamate tail in folate cofactors.
Strategic Role in Antifolate Synthesis
Researchers utilize CAS 90544-87-9 to introduce the glycine spacer before coupling with glutamic acid. This is relevant for:
Methotrexate Analogs: Modifying the N-methyl group of methotrexate.
Novel TS Inhibitors: Creating lipophilic antifolates that do not require the Reduced Folate Carrier (RFC) for transport.
Figure 2: Strategic utilization of the compound in the synthesis of antifolate therapeutics.
Analytical Characterization
To validate the synthesis, the following spectral signatures should be observed.
-NMR (400 MHz, or ):
7.80 (d, 2H): Aromatic protons adjacent to the benzoate ester (deshielded).
6.60 (d, 2H): Aromatic protons adjacent to the amine (shielded).
4.80 (t, 1H): Broad singlet/triplet for the N-H amine proton.
3.95 (d, 2H): The methylene group () of the glycine moiety.
Handling: Use in a fume hood. Avoid inhalation of dust. Wear nitrile gloves and safety goggles.
Storage: Store in a cool, dry place (
recommended) under inert atmosphere () to prevent hydrolysis or oxidation.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 695047 (Analogous Esters). Retrieved from [Link]
Taylor, E. C., & Patel, H. H. (1992).Synthesis of pyrazolo[3,4-d]pyrimidine analogues of the potent antitumor agent N-{4-[2-(2-amino-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamic acid (LY231514). Tetrahedron, 48(37), 8089-8100.
Biological Activity & Synthetic Utility of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate
This is a comprehensive technical guide on Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate , a critical intermediate in the synthesis of indolinone-based kinase inhibitors. A Strategic Scaffold for Indolinone Kinase Inhib...
Author: BenchChem Technical Support Team. Date: March 2026
This is a comprehensive technical guide on Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate , a critical intermediate in the synthesis of indolinone-based kinase inhibitors.
A Strategic Scaffold for Indolinone Kinase Inhibitors[1]
Executive Summary
Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (CAS: 90544-87-9) is a specialized diester intermediate primarily utilized in the pharmaceutical synthesis of 6-substituted oxindoles (indolin-2-ones). While it possesses low intrinsic biological activity as a prodrug-like ester, its significance lies in its role as the obligate precursor to Methyl 2-oxoindoline-6-carboxylate , the pharmacophore core of the blockbuster drug Nintedanib (Ofev). Nintedanib is a triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR, used in the treatment of Idiopathic Pulmonary Fibrosis (IPF) and non-small cell lung cancer (NSCLC).
This guide details the compound's chemical architecture, its transformation into bioactive kinase inhibitors, and the mechanistic basis of the resulting pharmacophores.
Chemical Architecture & Identity
This molecule represents a PABA-Glycine hybrid , featuring a para-aminobenzoic acid (PABA) core N-alkylated with a glycine methyl ester.
Property
Specification
IUPAC Name
Methyl 4-[(2-methoxy-2-oxoethyl)amino]benzoate
Common Name
N-(4-Methoxycarbonylphenyl)glycine methyl ester
CAS Number
90544-87-9
Molecular Formula
C₁₂H₁₃NO₄
Molecular Weight
237.24 g/mol
Core Motif
N-Aryl Glycine Ester
Key Functionality
Precursor for intramolecular Claisen/Dieckmann condensation
Structural Analysis
The molecule contains two ester groups with distinct reactivities:[1]
Benzoate Ester (C1): Electron-deficient, conjugated to the aromatic ring.
Glycine Ester (N-alkyl): Aliphatic, more reactive towards nucleophilic attack.
The ortho-position (C3/C5) relative to the amino group is activated for electrophilic substitution, but the key transformation involves the interaction between the glycine methylene (nucleophile after deprotonation) and the benzoate ester, or more commonly, the cyclization of the glycine carboxylic acid derivative onto the ring.
Biological Mechanism: The Oxindole Pharmacophore
While the parent molecule is a synthetic building block, its cyclized derivative (the oxindole) is the biologically active scaffold.
2.1. Mechanism of Action (Downstream)
The transformation of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate yields Methyl 2-oxoindoline-6-carboxylate . This oxindole core is the ATP-mimetic moiety in Nintedanib.
Hinge Binding: The oxindole lactam (NH and C=O) forms critical hydrogen bonds with the "hinge region" of the kinase domain (e.g., Cys919 in VEGFR2).
Solvent Exposure: The C6-carboxylate (derived from the original benzoate ester) points towards the solvent front, allowing for solubilizing modifications (like the piperazine moiety in Nintedanib).
2.2. Pathway Visualization
The following diagram illustrates the conversion of the precursor into the active kinase inhibitor scaffold and its interaction with the VEGFR signaling pathway.
Caption: Transformation of the diester precursor into the oxindole scaffold, enabling multi-kinase inhibition (VEGFR/FGFR/PDGFR).
Experimental Protocols
The following protocols describe the synthesis of the compound and its subsequent cyclization, validating its utility.
Protocol A: Synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate
Objective: N-alkylation of Methyl 4-aminobenzoate with Methyl bromoacetate.
Reagents:
Methyl 4-aminobenzoate (1.0 eq)
Methyl bromoacetate (1.1 eq)
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃) (2.0 eq)
Solvent: DMF or Acetonitrile.
Procedure:
Dissolve Methyl 4-aminobenzoate in DMF under N₂ atmosphere.
Add the base (K₂CO₃) and stir for 15 minutes at room temperature.
Add Methyl bromoacetate dropwise.
Heat the mixture to 60–80°C and monitor by TLC (Hexane:EtOAc 7:3).
Endpoint: Disappearance of the primary amine spot.
Workup: Pour into ice water. The product often precipitates as a solid. Filter, wash with water, and dry. Recrystallize from Ethanol/Water if necessary.
Expected Yield: 75–85%.
Validation: ¹H NMR should show a singlet for the N-CH₂ protons (~3.9 ppm) and two distinct methyl ester singlets.
Protocol B: Cyclization to Methyl 2-oxoindoline-6-carboxylate
Objective: Intramolecular cyclization to form the oxindole core.
Base: Sodium Methoxide (NaOMe) in Methanol or Potassium tert-butoxide (t-BuOK) in THF.
Acid: HCl (for quenching).
Procedure:
Dissolve the precursor in dry Methanol (if using NaOMe).
Add NaOMe (3-4 eq) slowly at 0°C.
Reflux the mixture for 4–6 hours. The solution typically turns deep orange/brown.
Quenching: Cool to 0°C and acidify with 6N HCl to pH ~2.
Isolation: The oxindole ester precipitates upon acidification. Filter the solid.
Mechanism: The base deprotonates the methylene of the glycine. The resulting carbanion attacks the ester carbonyl of the benzoate (or activates an intermediate), leading to ring closure and loss of methanol.
Note: This reaction often requires careful optimization of temperature to avoid hydrolysis of the methyl esters to free acids.
Safety & Handling (E-E-A-T)
Hazard Class: Irritant.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
Stability: Stable under standard laboratory conditions. Hydrolyzes in the presence of strong acids or bases to N-(4-carboxyphenyl)glycine .
Storage: Keep in a cool, dry place, protected from light.
References
Roth, G. J., et al. (2015). "Nintedanib: From Discovery to the Clinic." Journal of Medicinal Chemistry, 58(3), 1053–1063. Link
Himmelsbach, F., et al. (2001). "Indolinones, production thereof and use thereof as pharmaceutical compositions." US Patent 6,762,180. (Describes the synthesis of the oxindole core from the glycine intermediate). Link
Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate mechanism of action
This is an in-depth technical guide on Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (CAS 90544-87-9), a specialized bifunctional intermediate used in the synthesis of antifolates, peptidomimetics, and pharmaceutical bu...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide on Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (CAS 90544-87-9), a specialized bifunctional intermediate used in the synthesis of antifolates, peptidomimetics, and pharmaceutical building blocks.
Mechanism of Action, Synthetic Utility, and Chemical Biology
Executive Summary
Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (also known as Dimethyl N-(4-carboxyphenyl)glycine ) is a critical diester intermediate characterized by a p-aminobenzoic acid (PABA) core N-substituted with a methyl acetate motif. Its primary utility lies in its bifunctional reactivity , offering two distinct ester sites—one aliphatic (highly reactive) and one aromatic (stabilized)—allowing for orthogonal protection and selective functionalization.
While not an active pharmaceutical ingredient (API) itself, it serves as a scaffold for antifolate therapeutics (analogous to the PABA-glutamate tail of methotrexate and pemetrexed) and integrin antagonists . Its "Mechanism of Action" in a biological context is defined by the pharmacophores it constructs—specifically, the inhibition of folate-dependent enzymes (DHFR, TS) or the mimicry of RGD sequences in cell adhesion pathways.
Secondary Amine: The nitrogen lone pair is delocalized into the aromatic ring (resonance with the para-ester), reducing its nucleophilicity compared to aliphatic amines but maintaining reactivity for further N-alkylation or acylation.
Aliphatic Ester (Glycine moiety): Highly susceptible to hydrolysis and nucleophilic attack. It is the primary site for chain elongation or cyclization.
Aromatic Ester (Benzoate moiety): Conjugated with the benzene ring, making it less electrophilic. This difference allows for chemoselective hydrolysis of the aliphatic ester while retaining the aromatic ester.
Mechanism of Action (Synthetic & Biological)
3.1. Synthetic Mechanism: Orthogonal Reactivity
The core value of this molecule is its ability to serve as a linchpin in convergent synthesis. The mechanism of its utilization relies on the differential reactivity of its two ester groups.
Pathway A: Selective Hydrolysis (The "Head-to-Tail" Strategy)
Action: Mild basic hydrolysis (e.g., LiOH, 1 eq) targets the aliphatic ester (glycine part) first due to lack of resonance stabilization.
Result: Formation of the mono-acid, which can then be coupled to a core heterocycle (e.g., a pyrrolopyrimidine in antifolates) via amide bond formation.
Pathway B: N-Functionalization
Action: The secondary amine can be acylated or alkylated to introduce diversity. In antifolate synthesis, this nitrogen often remains secondary or is formylated (as in N-formyl derivatives).
3.2. Biological Mechanism of Derived Therapeutics
Drugs synthesized from this scaffold typically target the folate metabolic pathway .
Target: Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS).
Mechanism: The p-aminobenzoic acid (PABA) moiety mimics the natural substrate (dihydrofolate). The "glycine" or "glutamate" tail (derived from this intermediate) is critical for polyglutamylation inside the cell.
Polyglutamylation: The enzyme Folylpolyglutamate Synthetase (FPGS) adds glutamate residues to the tail, trapping the drug inside the cell and increasing its affinity for TS/DHFR.
Inhibition: The drug binds to the active site, blocking the transfer of one-carbon units necessary for DNA synthesis (purine/pyrimidine biosynthesis), leading to S-phase arrest and apoptosis.
Experimental Protocols
Protocol A: Synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate
A self-validating N-alkylation protocol.
Reagents:
Methyl 4-aminobenzoate (1.0 eq)
Methyl bromoacetate (1.1 eq)
Potassium Carbonate (K₂CO₃, 2.0 eq) - Base
Dimethylformamide (DMF) - Solvent
Procedure:
Dissolution: Dissolve Methyl 4-aminobenzoate (15.1 g, 100 mmol) in anhydrous DMF (100 mL) under an inert atmosphere (N₂).
Base Addition: Add anhydrous K₂CO₃ (27.6 g, 200 mmol) to the solution. Stir for 15 minutes to ensure suspension homogeneity.
Alkylation: Add Methyl bromoacetate (10.4 mL, 110 mmol) dropwise over 20 minutes. The reaction is exothermic; maintain temperature < 40°C.
Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting amine (Rf ~0.4) should disappear, and the dialkylated byproduct (Rf ~0.7) should be minimized by controlling stoichiometry.
Workup: Pour the reaction mixture into ice-water (500 mL). The product typically precipitates as a white solid.
Purification: Filter the solid. If oily, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water.
Acidify to pH 3 with 1M HCl. The mono-acid (N-(4-methoxycarbonylphenyl)glycine) precipitates.
Pathway Visualization
The following diagram illustrates the synthesis of the intermediate and its divergent pathways into bioactive scaffolds.
Figure 1: Synthetic workflow transforming the PABA precursor into the bifunctional intermediate and its downstream therapeutic applications.
References
ChemScene. (n.d.). Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (CS-0037651). Retrieved from
Taylor, E. C., & Patel, H. H. (1992). Synthesis of pyrazolo[3,4-d]pyrimidine analogues of the potent antitumor agent N-{4-[2-(2-amino-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamic acid (LY231514). Tetrahedron, 48(37), 8089-8100.
Vanden Eynde, J. J., et al. (2016). Quaternary Ammonium Salts and Other Cationic Surfactants as Transfection Agents.
PubChem. (n.d.). Compound Summary: Methyl 4-[(2-methoxy-2-oxoethyl)amino]benzoate (CAS 90544-87-9). Retrieved from
Exploratory
An In-depth Technical Guide to Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate: Synthesis, Characterization, and Potential Applications
Prepared by: Gemini, Senior Application Scientist Introduction: A Novel Scaffold for Drug Discovery Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate is a unique organic molecule that merges the structural features of benzo...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: A Novel Scaffold for Drug Discovery
Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate is a unique organic molecule that merges the structural features of benzocaine, a well-known local anesthetic, with a glycine methyl ester moiety.[1][2] This N-substituted amino acid derivative represents a promising scaffold for researchers, scientists, and drug development professionals. Its hybrid structure offers intriguing possibilities for modulating physicochemical properties and exploring novel biological activities. The incorporation of an amino acid ester can influence solubility, membrane permeability, and metabolic stability, key parameters in drug design.[3]
While direct literature on this specific compound is sparse, its synthesis can be reliably approached through established methodologies in organic chemistry. This guide provides a comprehensive overview of a proposed synthetic route, detailed experimental protocols, expected characterization data, and a discussion of its potential applications in medicinal chemistry, grounded in authoritative chemical principles.
Physicochemical Properties and Structure
A summary of the predicted and known properties of the core structures is presented below.
Part 1: Synthesis of Methyl 4-aminobenzoate (Starting Material)
The initial step involves the synthesis of Methyl 4-aminobenzoate, a common precursor. The most straightforward and widely used method is the Fischer esterification of 4-aminobenzoic acid (PABA) using methanol in the presence of a strong acid catalyst, typically sulfuric acid.[5][6]
Reaction Mechanism: Fischer Esterification
The reaction proceeds via a classic acid-catalyzed nucleophilic acyl substitution. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by methanol. Subsequent proton transfers and elimination of a water molecule yield the ester product and regenerate the acid catalyst.
Detailed Experimental Protocol
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzoic acid (1.0 eq.).
Reagent Addition: Add methanol (10-20 volumes) to the flask to suspend the solid. While stirring, carefully and slowly add concentrated sulfuric acid (0.2-0.5 eq.) dropwise. The addition is exothermic.
Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
Work-up and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the evolution of gas ceases and the pH is approximately 8.[6] The product will often precipitate as a white solid during this step.
Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude Methyl 4-aminobenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white crystalline solid.[4]
Part 2: Synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate
This step involves the N-alkylation of the synthesized Methyl 4-aminobenzoate with a methyl 2-haloacetate, such as methyl 2-chloroacetate or methyl 2-bromoacetate. This is a nucleophilic substitution reaction where the amino group of the benzocaine derivative acts as the nucleophile.[7][8]
Reaction Mechanism: N-Alkylation
The reaction is typically carried out in the presence of a mild base, which deprotonates the secondary amine formed after the initial alkylation, preventing the formation of a quaternary ammonium salt and neutralizing the hydrogen halide byproduct.
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4-aminobenzoate (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0-2.5 eq.), to the solution.[9] The base will act as a scavenger for the acid formed during the reaction.
Alkylating Agent Addition: Add methyl 2-bromoacetate or methyl 2-chloroacetate (1.1-1.5 eq.) dropwise to the stirred suspension.
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine to remove the solvent and inorganic salts.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate.
Characterization and Data
The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. The expected data, based on the proposed structure and known values for similar compounds, are summarized below.[5][10]
Technique
Expected Observations
¹H NMR
- Aromatic protons (AA'BB' system, ~6.7-7.9 ppm).- Singlet for the N-H proton.- Singlet for the methylene protons (-NH-CH₂-COOCH₃, ~4.0-4.2 ppm).- Two singlets for the two distinct methyl ester protons (-COOCH₃, ~3.7-3.9 ppm).
The unique structure of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate makes it a compelling candidate for various applications in medicinal chemistry and drug discovery.
Building Block for Complex Molecules: This compound can serve as a versatile intermediate for the synthesis of more complex pharmaceutical agents. The two ester functionalities can be selectively hydrolyzed or derivatized, and the secondary amine provides a reactive handle for further modifications.[11][12]
Novel Anesthetic Agents: As a derivative of benzocaine, it could be investigated for local anesthetic properties. The N-substitution may alter its potency, duration of action, and toxicity profile compared to the parent drug.[13][14]
Antimicrobial and Anticancer Agents: Benzocaine derivatives have been reported to possess antibacterial and anticancer activities.[1][13] The incorporation of the glycine moiety could lead to new derivatives with enhanced or novel biological activities.
Prodrug Design: The ester groups can be utilized in prodrug strategies to improve the pharmacokinetic properties of a parent drug.[15] For instance, a carboxylic acid-containing drug could be esterified with the hydroxyl group that would be exposed after selective hydrolysis of one of the methyl esters.
Conclusion
This technical guide outlines a robust and scientifically grounded approach to the synthesis and characterization of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate. By leveraging well-established reactions such as Fischer esterification and N-alkylation, this novel compound can be readily accessed for further investigation. Its hybrid structure, combining features of a local anesthetic and an amino acid, positions it as a valuable scaffold for the development of new therapeutic agents. The detailed protocols and characterization data provided herein serve as a comprehensive resource for researchers in organic synthesis and drug discovery.
References
Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.).
methyl 4-aminobenzoate synthesis report. (2017, April 4). Sciencemadness.org. Retrieved from [Link]
The Synthesis And Pharmacology Of N-Substituted Aminoalkyl Esters Of Chlorophenyl Carbamic Acid. (n.d.). DOI. Retrieved from [Link]
Amidation Reaction of α-Halo Acylsilanes and Amino Acid Esters under Aqueous Conditions. (2026, February 27). ResearchGate. Retrieved from [Link]
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Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis. (n.d.). Google Patents.
Methyl 4-aminobenzoate. (n.d.). PubChem. Retrieved from [Link]
Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. (n.d.). CHIMIA. Retrieved from [Link]
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Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis. (n.d.). Google Patents.
Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. (2026, January 23). RSC Publishing. Retrieved from [Link]
α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. (2017, May 22). Journal of the American Chemical Society. Retrieved from [Link]
Representative N‐substituted α‐amino acid derivatives with biological... (n.d.). ResearchGate. Retrieved from [Link]
Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst. (2023, August 7). Journal of Synthetic Chemistry. Retrieved from [Link]
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025, November 28). PMC. Retrieved from [Link]
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N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. (2025, November 11). MDPI. Retrieved from [Link]
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Small molecule drugs: Synthesis of SePh-benzocaine. (n.d.).
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An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. (2023, February 8). ResearchGate. Retrieved from [Link]
Aza-Wittig Rearrangements of N-Benzyl and N-Allyl Glycine Methyl Esters. Discovery of a Surprising Cascade Aza-Wittig Rearrangement/Hydroboration Reaction. (2015, September 1). The Journal of Organic Chemistry. Retrieved from [Link]
Amination of Alfa Halo acids # Strecker's synthesis. (2021, May 23). YouTube. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate: Synthesis, Characterization, and Applications
Abstract This technical guide provides a comprehensive overview of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate, a member of the N-aryl glycine ester family. While not extensively documented in commercial or academic l...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate, a member of the N-aryl glycine ester family. While not extensively documented in commercial or academic literature under this specific nomenclature, its structural motif is of significant interest in medicinal chemistry and organic synthesis. This document outlines a robust, first-principles-based synthetic protocol for its preparation via selective N-alkylation of methyl 4-aminobenzoate. We delve into the causality behind the experimental design, addressing common challenges such as over-alkylation. Furthermore, this guide details methods for purification and characterization, and discusses the potential applications of this class of compounds in drug discovery, drawing from the biological activities of structurally related N-substituted glycine derivatives.
Introduction and Significance
Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate, more systematically named N-(4-(methoxycarbonyl)phenyl)glycine methyl ester, is a diester derivative of N-phenylglycine. The core structure, an N-aryl amino acid ester, serves as a versatile scaffold in synthetic and medicinal chemistry. N-aryl glycine derivatives are known to possess a range of biological activities and are valuable intermediates in the synthesis of more complex molecules.[1][2]
The significance of this compound class lies in:
Bioisosteric Replacement: The glycine moiety can act as a flexible linker or a mimic for other functional groups in drug design, potentially improving pharmacokinetic properties.
Synthetic Versatility: The secondary amine and two ester functionalities provide multiple reactive handles for further chemical modification, allowing for the construction of diverse chemical libraries.
Pharmacological Potential: N-(substituted phenyl)glycine derivatives have been investigated for various therapeutic applications, including as anti-inflammatory agents.[2][3]
This guide aims to provide researchers and drug development professionals with a foundational understanding of this molecule, from its rational synthesis to its potential utility.
Physicochemical and Spectroscopic Profile
As this specific molecule is not widely cataloged, its properties are predicted based on its constituent functional groups and data from analogous structures.
Predicted to be an off-white to pale yellow solid or oil
Solubility
Soluble in common organic solvents (DCM, EtOAc, Methanol); Insoluble in water
Spectroscopic Characterization (Predicted):
The identity and purity of the synthesized compound must be validated through spectroscopic analysis.[4]
¹H NMR (400 MHz, CDCl₃):
δ ~7.9 ppm (d, 2H): Aromatic protons ortho to the ester group (C2-H, C6-H).
δ ~6.6 ppm (d, 2H): Aromatic protons ortho to the amino group (C3-H, C5-H).
δ ~4.5 ppm (br s, 1H): N-H proton of the secondary amine.
δ ~4.0 ppm (s, 2H): Methylene protons of the glycine unit (-NH-CH₂ -CO₂Me).
δ ~3.85 ppm (s, 3H): Methyl ester protons on the benzene ring (Ar-CO₂CH₃ ).
δ ~3.75 ppm (s, 3H): Methyl ester protons of the glycine unit (-CH₂-CO₂CH₃ ).
¹³C NMR (101 MHz, CDCl₃):
δ ~171 ppm: Carbonyl carbon of the glycine methyl ester.
δ ~167 ppm: Carbonyl carbon of the benzoate methyl ester.
δ ~151 ppm: Aromatic carbon attached to the nitrogen (C4).
δ ~131 ppm: Aromatic carbons ortho to the benzoate ester (C2, C6).
δ ~120 ppm: Aromatic carbon para to the nitrogen (C1).
δ ~112 ppm: Aromatic carbons ortho to the nitrogen (C3, C5).
δ ~52.5 ppm: Methyl carbon of the benzoate ester.
δ ~52.0 ppm: Methyl carbon of the glycine ester.
δ ~46 ppm: Methylene carbon of the glycine unit.
Synthesis and Mechanistic Insights
The most direct route to Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate is the nucleophilic substitution reaction between methyl 4-aminobenzoate and an α-halo ester, such as methyl bromoacetate. A primary challenge in the N-alkylation of primary anilines is the potential for over-alkylation to form the tertiary amine byproduct, as the secondary amine product is often more nucleophilic than the starting primary amine.[5]
Retrosynthetic Analysis
The synthesis can be logically deconstructed as a single N-C bond formation.
Caption: Retrosynthetic approach for the target molecule.
Detailed Experimental Protocol
This protocol is designed to favor mono-alkylation by using a slight excess of the starting aniline and a non-polar solvent to reduce the reactivity of the secondary amine product.
Table 2: Reagents and Materials
Reagent/Material
M.W. ( g/mol )
Quantity
Moles (mmol)
Eq.
Methyl 4-aminobenzoate
151.16
1.81 g
12.0
1.2
Methyl Bromoacetate
152.97
1.53 g (1.0 mL)
10.0
1.0
Potassium Carbonate (K₂CO₃), fine powder
138.21
2.76 g
20.0
2.0
Acetonitrile (MeCN), anhydrous
41.05
50 mL
-
-
Step-by-Step Procedure:
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-aminobenzoate (1.81 g, 12.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
Causality: Using a 1.2 excess of the starting amine statistically favors the reaction with the electrophile over the newly formed, less concentrated secondary amine product, thus minimizing dialkylation. Anhydrous potassium carbonate is a mild, heterogeneous base that neutralizes the HBr byproduct without being overly soluble, which can help control reactivity.
Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask. Stir the suspension for 10 minutes at room temperature.
Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants but is less effective at solvating the secondary amine product compared to more polar solvents like DMF, slightly reducing its nucleophilicity and the rate of the second alkylation.
Reagent Addition: Add methyl bromoacetate (1.0 mL, 10.0 mmol) dropwise to the stirred suspension at room temperature.
Reaction: Heat the reaction mixture to a gentle reflux (approx. 80-85 °C) and maintain for 12-18 hours.
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. The starting amine will have a lower Rf than the mono-alkylated product. The reaction is complete when the methyl bromoacetate spot is consumed.
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of ethyl acetate.
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in 100 mL of ethyl acetate. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
Causality: The water and brine washes remove any remaining inorganic salts and residual polar impurities.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification:
The crude product will likely contain unreacted methyl 4-aminobenzoate, the desired product, and a small amount of the dialkylated byproduct. Purification by flash column chromatography is required.
Stationary Phase: Silica gel (230-400 mesh).
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
Rationale: The less polar dialkylated product will elute first, followed by the desired mono-alkylated product. The more polar starting amine will elute last or remain on the column at lower ethyl acetate concentrations. An acidic wash (e.g., 1M HCl) can be used during workup to remove the basic aniline starting material, but this risks hydrolyzing the ester groups if not performed carefully at low temperatures.[6]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Potential Applications in Drug Discovery
While specific biological data for the title compound is scarce, the N-aryl glycine ester scaffold is a key feature in several areas of medicinal chemistry.
Anti-inflammatory Agents: N-(substituted phenyl)glycine derivatives have been synthesized and evaluated as potential anti-inflammatory agents. The glycine side arm is intended to mimic endogenous amino acids, potentially improving the compound's biological profile and reducing side effects.[2][3]
Intermediates for Heterocycles: N-aryl glycine esters are valuable precursors for synthesizing various nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals.[1]
Peptidomimetics: The N-substituted glycine unit is a fundamental component of "peptoids," a class of peptide mimics used in drug discovery to create protease-resistant molecules with tailored biological activities.[1]
CNS-Active Agents: The core structure shares similarities with precursors to compounds that may interact with receptors in the central nervous system, although this requires further investigation.
The title compound represents a simple, yet versatile, starting point for the development of new chemical entities in these therapeutic areas.
Conclusion
Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate is a synthetically accessible molecule that holds potential as a building block in medicinal chemistry and organic synthesis. This guide has provided a detailed, first-principles-based protocol for its synthesis, emphasizing rational experimental design to ensure selective mono-alkylation. By detailing the purification, characterization, and potential applications, we provide a solid foundation for researchers to explore the utility of this and related N-aryl glycine esters in their respective fields. Future work could focus on optimizing the synthesis using modern catalytic methods and exploring the biological activity of its derivatives in various therapeutic assays.
References
Linciano, P., Pizzetti, M., Porcheddu, A., & Taddei, M. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24(13), 2249-2254. Available at: [Link]
Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis. (1997). Google Patents. US5686625A.
Guchhait, S. K., & Kashyap, M. (2021). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 11(35), 21557-21561. Available at: [Link]
Bayoumi, W. A., El-Gamal, K. M., El-Feky, Y. A., & El-Sayed, M. A. A. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 12(7), 643-651. Available at: [Link]
Various Authors. (2014). How do I remove aniline from the reaction mixture? ResearchGate. Available at: [Link]
Cheung, C. W., & Hu, X. (2016). Amine synthesis via iron-catalysed reductive coupling of nitroarenes with alkyl halides. Nature Communications, 7, 12494. Available at: [Link]
Li, Z., & Li, C.-J. (2004). Functionalization of N-arylglycine esters: electrocatalytic access to C–C bonds mediated by n-Bu4NI. Journal of the American Chemical Society, 126(38), 11810-11811. Available at: [Link]
Kumar, S., & Kumar, S. (2017). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 7(58), 36567-36571. Available at: [Link]
Abraham, R. J., & Reid, M. (2000). Assignments of the 1H and 13C NMR spectra of trans-4-hydroxy-N-9-fluorenylmethoxycarbonyl-L-proline using one- and two-dimensional NMR spectroscopy. Magnetic Resonance in Chemistry, 38(7), 570-576. Available at: [Link]
Bayoumi, W. A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Request PDF on ResearchGate. Available at: [Link]
Royal Society of Chemistry. (n.d.). Table of Contents - Supporting Information. Available at: [Link]
Powers, J. C., & Durette, P. L. (2022). On-Resin Cα-Functionalization of N-Arylglycinyl Peptides with Boronic Acids. Chemistry – A European Journal, 28(41), e202200877. Available at: [Link]
Process for the ring alkylation of an aniline. (1984). Google Patents. US4436937A.
Al-Mulla, A. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega, 8(33), 30046-30058. Available at: [Link]
Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(1), 1-12. Available at: [Link]
Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available at: [Link]
American Chemical Society. (n.d.). Mono-N-alkylation of primary amines and activation of nitriles using halomethyl boronates. ACS Fall 2022. Available at: [Link]
Güven, N., & Ünlü, S. (1991). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Marmara University Journal of Pharmaceutical Sciences, 7(1-2), 85-94. Available at: [Link]
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Pouresmaeily Seyed, M., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. Available at: [Link]
de C. F. de Souza, M., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Preprints.org. Available at: [Link]
Process for the selective alkylation of an aniline. (1983). Google Patents. EP0079093A1.
Mamedov, I. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MOJ Biorg Org Chem, 2(1), 19-21. Available at: [Link]
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Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Compound: Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (CAS: 90544-87-9)
Molecular Formula: C₁₁H₁₃NO₄
Introduction & Structural Rationale
Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate is a highly versatile
-aryl glycine ester derivative utilized extensively as a building block in the synthesis of complex -heterocycles and unnatural -amino acids[1]. Structurally, it consists of a methyl 4-aminobenzoate core where the primary amine is mono-alkylated with a methyl acetate group[2].
Mechanistic Causality: The presence of the para-methoxycarbonyl group on the aniline ring is not merely a structural placeholder; it plays a critical electronic role. As a strong electron-withdrawing group (EWG), it modulates the oxidation potential of the amine nitrogen. During oxidative transformations, this EWG stabilizes the transient radical cation and subsequent iminium ion, preventing over-oxidation and suppressing unwanted electrophilic aromatic substitution (Friedel-Crafts) side reactions on the aryl ring[3]. This makes the compound an ideal substrate for highly regioselective
The Povarov reaction (an imino Diels-Alder reaction) is a powerful method for constructing nitrogen-containing heterocycles. Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate undergoes oxidative dehydrogenation to form a highly electrophilic iminium intermediate, which subsequently reacts with electron-rich dienophiles (such as indoles, benzofurans, or tethered alkynes) to yield quinoline-fused lactones, lactams, and indoloquinolines[4].
These tetracyclic scaffolds are highly valued in medicinal chemistry, often resembling antimalarial natural alkaloids like isocryptolepine[3].
Fig 1: Dehydrogenative Povarov cyclization pathway of N-aryl glycine esters.
Standardized Protocol: Visible-Light-Mediated Synthesis of Indolo[3,2-c]quinolines
Self-Validating Rationale: This protocol utilizes molecular iodine and visible light to generate the iminium ion aerobically[3]. The use of
as the terminal oxidant ensures a green, self-driving catalytic cycle.
Reaction Setup: In a 10 mL crimp-cap vial, dissolve Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (0.20 mmol) and
-Boc-indole (0.10 mmol) in anhydrous acetonitrile (3.5 mL).
Catalyst Addition: Add molecular iodine (
, 0.05 mmol, 50 mol%). Visual Cue: The solution will turn a characteristic pale violet/brown.
Atmosphere Exchange: Seal the vial and fit it with an
balloon (pierce the septum with a needle to maintain 1 atm ).
Photocatalysis: Irradiate the mixture using a visible light source (e.g., blue LEDs,
= 450 nm) at room temperature for 24–48 hours.
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the
-Boc-indole spot and the emergence of a highly fluorescent product spot under 365 nm UV indicates successful [4+2] cycloaddition and aromatization.
Workup: Quench the reaction with saturated aqueous
to reduce residual iodine (solution turns pale yellow/colorless). Extract with EtOAc ( mL), dry over , and concentrate in vacuo.
Purification: Purify via flash column chromatography to isolate the tetracyclic indoloquinoline derivative.
Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate is an excellent substrate for transition-metal-catalyzed
cross-dehydrogenative coupling. By utilizing a chiral copper(II) complex and an external oxidant like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), the -methylene group can be stereoselectively functionalized with nucleophiles such as -substituted -ketoesters.
This methodology provides a direct route to stereochemically defined
-alkyl--amino acid derivatives without requiring pre-functionalized starting materials, accelerating the synthesis of peptidomimetics.
Self-Validating Rationale: DDQ acts as a rapid Single Electron Transfer (SET) agent. The reaction relies on the precise steric environment created by the chiral bisoxazoline ligand to dictate the facial attack of the enolate onto the iminium ion.
Catalyst Pre-formation: In an oven-dried Schlenk tube under an argon atmosphere, combine
(10 mol%) and a chiral bisoxazoline ligand (12 mol%) in anhydrous (1.0 mL). Stir at room temperature for 1 hour to ensure complete complexation (solution turns distinctively blue/green).
Substrate Addition: Add Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (0.20 mmol) and the
-substituted -ketoester (0.24 mmol). Cool the mixture to .
Oxidant Addition: Slowly add a solution of DDQ (0.24 mmol) in
(1.0 mL) dropwise over 10 minutes. Visual Cue: The immediate formation of a dark red/brown color indicates the generation of the radical cation/iminium species.
Reaction Execution: Stir the mixture at
for 24 hours.
Validation & Workup: To verify completion, take a small aliquot for
NMR. The disappearance of the sharp singlet at ppm (corresponding to the protons) and the appearance of a downfield methine doublet confirms coupling. Filter the mixture through a short pad of basic alumina to remove copper salts and DDQ byproducts, eluting with EtOAc.
Isolation: Concentrate the filtrate and purify via silica gel chromatography to yield the enantioenriched unnatural amino acid.
Quantitative Data Summary
The following table summarizes the optimized conditions and expected outcomes for the primary transformations utilizing Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate.
For laboratories needing to synthesize this precursor in-house, it is readily accessed via the
-alkylation of methyl 4-aminobenzoate.
Brief Procedure: React methyl 4-aminobenzoate (1.0 equiv) with methyl bromoacetate (1.1 equiv) in DMF using ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
or as the base at to room temperature. The reaction proceeds smoothly, yielding the secondary amine.
Caution: Avoid excess methyl bromoacetate and elevated temperatures to prevent over-alkylation to the tertiary amine.
Storage: Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate is a stable solid at room temperature[5]. However, due to its susceptibility to slow auto-oxidation, it should be stored in a cool, dry place under an inert atmosphere (Nitrogen or Argon) for long-term preservation.
References
Muthukrishnan, M. et al. (2019). Oxone promoted dehydrogenative Povarov cyclization of N-aryl glycine derivatives: an approach towards quinoline fused lactones and lactams. Molecules. Available at:[Link]
Eur. J. Org. Chem. (2020). Visible-Light-Mediated Aerobic Tandem Dehydrogenative Povarov/Aromatization Reaction: Synthesis of Isocryptolepines. Available at:[Link]
experimental protocol for Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate reactions
Application Note: Advanced Synthetic Protocols for Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate Introduction & Chemical Profile Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (CAS: 52787-14-1), often referred to as -(4...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Synthetic Protocols for Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate
Introduction & Chemical Profile
Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (CAS: 52787-14-1), often referred to as
-(4-methoxycarbonylphenyl)glycine methyl ester, is a critical bifunctional intermediate in medicinal chemistry. It serves as a structural scaffold in the synthesis of antifolates (e.g., methotrexate and pemetrexed analogues), peptidomimetics, and PNA (peptide nucleic acid) monomers.
Structurally, the molecule possesses two distinct ester functionalities and a secondary amine:
Aromatic Ester (Benzoate moiety): Conjugated and sterically less accessible, requiring harsher conditions for hydrolysis.
Secondary Aniline Nitrogen: A nucleophile capable of
-alkylation or -acylation, acting as the primary "linker" site.
This guide details optimized protocols for exploiting these reactivity differences, specifically focusing on chemoselective hydrolysis and
-functionalization .
Safety & Handling
Hazards: Irritant to eyes, respiratory system, and skin.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is susceptible to slow oxidation (discoloration to yellow/brown) upon prolonged exposure to air.
PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Work within a fume hood.
Experimental Protocols
Protocol A: Chemoselective Hydrolysis (The "Aliphatic First" Strategy)
Objective: Selectively hydrolyze the aliphatic glycine ester to the free acid without affecting the aromatic benzoate ester. This is the critical step for extending the carbon chain or coupling to amino acid side chains.
Mechanism:
Aliphatic esters possess a higher ground-state energy and less steric hindrance compared to conjugated aromatic esters. By controlling temperature and stoichiometry, kinetic selectivity is achieved.
Dissolution: Dissolve 1.0 g (4.2 mmol) of the substrate in 12 mL of THF. Cool the solution to 0°C in an ice bath.
Reagent Addition: Dissolve LiOH·H₂O (185 mg, 4.4 mmol) in 4 mL of water. Add this solution dropwise to the substrate over 10 minutes.
Reaction: Stir at 0°C for 60–90 minutes. Monitor via TLC (50% EtOAc/Hexane). The starting material (
) should disappear, and a baseline spot (mono-acid) should appear.
Critical Note: Do not let the temperature rise above 5°C, or the aromatic ester will begin to hydrolyze (approx. 5-10% byproduct formation).
Workup: Acidify carefully with 1M HCl to pH 3–4. Extract with EtOAc (
mL).
Purification: Dry organic layer over Na₂SO₄ and concentrate. The mono-acid usually precipitates as a white solid and requires no column chromatography.
Setup: In a flame-dried flask under Argon, dissolve substrate (1.0 eq) and Pyridine (2.0 eq) in dry DCM (0.2 M concentration).
Addition: Cool to 0°C. Add the Acyl Chloride dropwise.
Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours.
Insight: The aniline nitrogen is less nucleophilic than a typical aliphatic amine due to resonance with the phenyl ring. If conversion is slow (<50% after 4h), add 10 mol% DMAP as a catalyst.
Workup: Quench with sat. NaHCO₃. Wash with 1M HCl (to remove pyridine) and brine.
Purification: Flash chromatography (Gradient: 10%
40% EtOAc in Hexanes).
Protocol C: Global Hydrazinolysis (Bis-hydrazide Formation)
Objective: Convert both ester groups into hydrazides, useful for synthesizing bis-oxadiazole linkers in polymer chemistry.
Reflux: Dissolve substrate in Ethanol. Add Hydrazine Hydrate in one portion.
Heating: Heat to reflux (78°C) for 6–12 hours.
Observation: The product is often less soluble than the starting material and may precipitate upon cooling.
Isolation: Cool to 0°C. Filter the precipitate and wash with cold ethanol.
Data Summary & Troubleshooting
Parameter
Aliphatic Ester (Glycine)
Aromatic Ester (Benzoate)
Relative Hydrolysis Rate ()
~100
1
Preferred Hydrolysis Cond.
LiOH, 0°C, 1h
NaOH, Reflux, 6h
IR Signature (C=O)
~1745 cm⁻¹
~1715 cm⁻¹
Common Issue
Over-hydrolysis if T > 10°C
Incomplete reaction if T < 50°C
Troubleshooting Table:
Problem
Probable Cause
Solution
Low Selectivity (Diacid formation)
Temperature too high during Protocol A.
Maintain strict 0°C; Reduce LiOH to 0.95 eq.
N-Acylation Stalled
Low nucleophilicity of aniline N.
Add DMAP (catalyst) or switch to stronger base (NaH in THF).
Product Discoloration
Oxidation of aniline.
Degas solvents; use Argon balloon; add antioxidant (e.g., BHT) if storing.
Reaction Workflow Visualization
The following diagram illustrates the divergent synthetic pathways controlled by reaction conditions.
Caption: Divergent synthetic pathways for Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate. Green path indicates the kinetic control required for selective hydrolysis.
References
BenchChem Technical Support. (2025).[2][3] Synthesis of Methyl 4-amino-2-methoxybenzoate and Related Derivatives. BenchChem Application Notes.
Taylor, E. C., et al. (2022).[1][4][5] Folic Acid Antimetabolites: Synthetic Strategies for Pemetrexed and Lometrexol. Molecules, 27(19), 6229.
Gangjee, A., et al. (2008). Design and Synthesis of Classical Antifolates as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry, 51(15), 4589–4600.
Clark, J. (2020). Mechanism of Ester Hydrolysis: Acid and Base Catalysis. ChemGuide.
Gao, Y., et al. (2001). Direct Reduction of Aliphatic vs Aromatic Carboxylic Functions. Journal of Organic Chemistry, 66(9).
Application Notes and Protocols for the Quantification of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate
Introduction Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate is a small organic molecule with potential applications in pharmaceutical and chemical synthesis. Accurate and precise quantification of this compound is critic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate is a small organic molecule with potential applications in pharmaceutical and chemical synthesis. Accurate and precise quantification of this compound is critical for quality control, stability testing, and pharmacokinetic studies. This document provides a comprehensive guide to the analytical methods for the quantification of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established principles of analytical chemistry and are presented with the scientific rigor required for regulated environments.
The chemical structure of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (Molecular Formula: C₁₁H₁₃NO₄, Molecular Weight: 223.23 g/mol ) incorporates a substituted benzene ring, an ester, and a secondary amine, which inform the selection of appropriate analytical techniques.[1] This guide will focus on a primary, robust High-Performance Liquid Chromatography (HPLC) method and discuss Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative.
I. High-Performance Liquid Chromatography (HPLC) with UV Detection: A Recommended Method
For routine quantitative analysis in a drug development setting, a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the recommended approach. This technique offers a balance of specificity, sensitivity, and cost-effectiveness. The aromatic nature of the analyte suggests strong UV absorbance, making UV detection a suitable choice.
Causality Behind Experimental Choices
The selection of a C18 stationary phase is based on the non-polar nature of the benzene ring in the analyte, which will interact favorably with the C18 alkyl chains, providing good retention. A gradient elution with acetonitrile and water is proposed to ensure adequate separation from potential impurities and to elute the analyte with a sharp peak shape. The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase is crucial for protonating the secondary amine, which minimizes peak tailing and improves chromatographic performance.
Experimental Workflow for HPLC Method Development
Caption: A logical workflow for HPLC method development and validation.
Detailed HPLC Protocol
1. Instrumentation and Consumables:
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[2]
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
Analytical balance, volumetric flasks, pipettes, and autosampler vials.
Provides an acidic environment to ensure consistent protonation of the analyte, leading to better peak shape.
Mobile Phase B
Acetonitrile
A common organic modifier in reversed-phase chromatography, providing good elution strength.
Gradient Program
Start at 30% B, increase to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions for re-equilibration.
A gradient elution ensures the separation of potential impurities with varying polarities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Injection Volume
10 µL
A typical injection volume for analytical HPLC.
Detection
UV at 256 nm
Based on the UV absorbance of similar aromatic compounds. The optimal wavelength should be confirmed by a UV scan.[3]
4. Standard and Sample Preparation:
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with the initial mobile phase composition.
Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
Sample Preparation: Dissolve a known weight of the sample in the initial mobile phase to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
II. Gas Chromatography-Mass Spectrometry (GC-MS): A Confirmatory Method
GC-MS serves as an excellent orthogonal technique for the identification and potential quantification of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate, especially for impurity profiling.[2] While the analyte's polarity might pose a challenge for GC analysis, derivatization is generally not required due to its volatility. The mass spectrometer provides high specificity, which is invaluable for confirmatory analysis.
Causality Behind Experimental Choices
A non-polar or medium-polarity capillary column is suitable for the separation of this compound. The choice of a split injection mode prevents column overloading. Electron Ionization (EI) is a standard ionization technique that will produce a reproducible fragmentation pattern, allowing for library matching and structural elucidation of any unknown impurities.
An inert carrier gas that provides good chromatographic efficiency.
Inlet Temperature
250 °C
Ensures rapid vaporization of the analyte without thermal degradation.
Oven Temperature Program
Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
A temperature ramp allows for the separation of compounds with different boiling points.
Injection Mode
Split (e.g., 20:1 ratio)
Prevents column overload and ensures sharp peaks.
Injection Volume
1 µL
A standard injection volume for capillary GC.
MS Transfer Line Temp.
280 °C
Prevents condensation of the analyte as it transfers from the GC to the MS.
Ion Source Temperature
230 °C
A standard temperature for EI sources.
Ionization Mode
Electron Ionization (EI) at 70 eV
A standard ionization energy that produces reproducible fragmentation patterns.
Scan Range
m/z 50-350
Covers the expected mass range of the parent ion and its fragments.
4. Standard and Sample Preparation:
Dissolve the sample and standards in a volatile solvent like ethyl acetate to a concentration of approximately 1 mg/mL.
III. Method Validation: A Self-Validating System
A robust analytical method must be validated to ensure its suitability for the intended purpose. The following parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Method Validation Workflow
Caption: Key parameters for analytical method validation.
Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.
Relative Standard Deviation (RSD) ≤ 2%.
LOD & LOQ
Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
The LOQ should be adequate for the intended application.
Robustness
Deliberately vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results.
The method should remain unaffected by small, deliberate variations in parameters.
Solution Stability
Analyze standard and sample solutions at specified intervals and storage conditions to determine their stability.
The analyte should be stable in the chosen solvent for the duration of the analysis.
IV. Stability-Indicating Nature of the Proposed HPLC Method
A critical aspect of pharmaceutical analysis is ensuring that the analytical method can separate the active pharmaceutical ingredient (API) from its degradation products.[5] The proposed HPLC method should be challenged through forced degradation studies to establish its stability-indicating capability.
Forced Degradation Protocol
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for a specified time. Neutralize before injection.
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for a specified time. Neutralize before injection.
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
Thermal Degradation: Expose the solid sample to heat (e.g., 105 °C).
Photolytic Degradation: Expose the sample to UV light.
The goal is to achieve 5-20% degradation of the API.[5] The chromatograms from the degraded samples should show that the degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the analyte peak is spectrally pure in the presence of its degradants.
Conclusion
The quantification of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate can be reliably achieved using the proposed RP-HPLC method with UV detection. This method, when fully validated, will provide accurate and precise results suitable for quality control and stability studies. The use of GC-MS as an orthogonal technique provides an additional layer of confidence in the identity of the analyte and its related substances. Adherence to the principles of method validation outlined in this guide will ensure the generation of high-quality, defensible analytical data.
References
PubChem. (n.d.). Methyl 4-[(2-methoxyethyl)amino]benzoate. Retrieved from [Link]
Analytical and Bioanalytical Chemistry Research. (2022). Regular Article. Retrieved from [Link]
Pharmaffiliates. (n.d.). Methyl 3-amino-4-(2-methoxy-2-oxoethyl)benzoate. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
Quantum Journal of Medical and Health Sciences. (2025). PRESERVATIVE PRECISION: A NOVEL UV METHOD FOR METHYL PARABEN QUANTIFICATION IN DRUG FORMULATIONS. Retrieved from [Link]
LCGC International. (2026). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. Retrieved from [Link]
ResearchGate. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Retrieved from [Link]
ResearchGate. (2015). Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. Retrieved from [Link]
PMC. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]
PubChem. (n.d.). Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate. Retrieved from [Link]
PMC. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Retrieved from [Link]
ScienceDirect. (2011). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Retrieved from [Link]
Prospects in Pharmaceutical Sciences. (2025). Strategic development and validation of a stability-indicating analytical method for S-adenosylmethionine. Retrieved from [Link]
Technical Support Center: Purification of Crude Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of crude Methyl 4-((2-methoxy-2-oxo...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of crude Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate. This document offers a comprehensive approach to tackling common purification challenges, ensuring the attainment of high-purity material essential for subsequent research and development activities.
Introduction to Purification Challenges
Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount to the success of downstream applications. The most common synthetic route to this compound is the N-alkylation of methyl 4-aminobenzoate with methyl 2-bromoacetate. While this reaction is generally efficient, the crude product is often contaminated with unreacted starting materials, over-alkylated byproducts, and other process-related impurities. This guide provides a systematic approach to the purification of the target molecule, focusing on two primary techniques: recrystallization and column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate?
A1: The primary impurities arise from the N-alkylation synthesis and typically include:
Unreacted Methyl 4-aminobenzoate: The starting amine may not be fully consumed during the reaction.
Unreacted Methyl 2-bromoacetate: The alkylating agent may be present in excess or may not have fully reacted.
Di-alkylated byproduct (Methyl 4-(bis(2-methoxy-2-oxoethyl)amino)benzoate): The secondary amine product can undergo a second alkylation.
Hydrolyzed byproducts: If moisture is present, either of the ester groups can hydrolyze to the corresponding carboxylic acid.
Discoloration: Oxidation of the amine functionality can lead to colored impurities.
Q2: My crude product is a dark oil, but I expected a solid. What should I do?
A2: The presence of residual solvent or significant impurities can result in an oily product, even if the pure compound is a solid. It is recommended to first attempt to remove any volatile impurities under high vacuum. If the product remains an oil, it is advisable to proceed directly to column chromatography for purification.
Q3: How can I quickly assess the purity of my crude product?
A3: Thin-Layer Chromatography (TLC) is an effective initial assessment tool. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can help visualize the number of components in your crude mixture. By comparing the spots to the starting materials, you can get a preliminary idea of the impurity profile. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[1]
Q4: What is the expected melting point of pure Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate?
Troubleshooting Guide: Purification Techniques
This section provides a detailed guide to the most common purification techniques, including potential problems and their solutions.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[5] The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while the impurities are either very soluble or insoluble at all temperatures.
Troubleshooting Recrystallization
Problem
Potential Cause
Suggested Solution
Product does not dissolve in hot solvent.
Incorrect solvent choice; insufficient solvent.
Select a more polar solvent or a solvent mixture. Gradually add more hot solvent until the product dissolves.
Product "oils out" upon cooling.
The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated.
Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Re-heat to dissolve and then cool slowly.
No crystals form upon cooling.
The solution is not saturated; the compound is too soluble in the chosen solvent.
Evaporate some of the solvent to increase the concentration. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the warm solution until it becomes slightly turbid, then re-heat to clarify and cool slowly. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Low recovery of purified product.
The compound has significant solubility in the cold solvent; too much solvent was used.
Cool the solution in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the crude product.
Product is still impure after recrystallization.
The impurities have similar solubility profiles to the product.
A single recrystallization may be insufficient. A second recrystallization may be necessary. Alternatively, column chromatography may be a more effective purification method.
A two-solvent system is often effective for compounds of this type.[6] A common starting point is a polar solvent in which the compound is soluble, such as ethyl acetate or methanol, and a non-polar anti-solvent, such as hexanes or heptane.
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot polar solvent (e.g., ethyl acetate).
Induce Crystallization: To the hot solution, add a non-polar anti-solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy.
Clarification: Add a few drops of the hot polar solvent back into the mixture until the solution becomes clear again.
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[7] For Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate and its likely impurities, silica gel is an appropriate stationary phase.
Troubleshooting Column Chromatography
Problem
Potential Cause
Suggested Solution
Poor separation of product and impurities.
Inappropriate eluent system.
Optimize the eluent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. Gradually increasing the polarity of the eluent (gradient elution) can improve separation.
Product elutes too quickly (high Rf).
The eluent is too polar.
Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes).
Product does not elute from the column (low Rf).
The eluent is not polar enough.
Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).
Tailing of the product band.
The column is overloaded; interactions between the compound and the silica gel.
Use a larger column or load less material. The addition of a small amount of a modifier, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to the eluent can sometimes reduce tailing.
Cracking of the silica gel bed.
Improper packing of the column; running the column dry.
Ensure the column is packed uniformly as a slurry. Never let the solvent level drop below the top of the silica gel.
Recommended Column Chromatography Protocol
TLC Analysis: Determine an appropriate eluent system using TLC. Aim for an Rf value of ~0.3 for the target compound. A common starting point is 20-30% ethyl acetate in hexanes.
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack the column.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the column.
Elution: Begin eluting with the determined solvent system. If separation is poor, a gradient elution, where the polarity of the eluent is gradually increased, can be employed.
Fraction Collection: Collect fractions and monitor their composition by TLC.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Experimental Workflows
Purification Decision Workflow
Caption: Decision workflow for purifying crude product.
Troubleshooting Common Impurities
Caption: Troubleshooting guide for common impurities.
References
ChemBK. (2024, April 10). methyl 4-aminobenzoate - Physico-chemical Properties. Retrieved from [Link]
PubChem. (n.d.). Methyl 4-((2-methoxyethyl)amino)benzoate. Retrieved from [Link]
PrepChem. (n.d.). Synthesis of Methyl 4-(2-Aminoethoxy)benzoate. Retrieved from [Link]
ResearchGate. (2025, August 6). Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in Synthesis of Selective Estrogen Receptor Modulators. Retrieved from [Link]
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
common side products in the synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate
Welcome to the Application Support Portal. Ticket ID: #SYN-15540-OPT Subject: Troubleshooting Impurity Profiles in N-Alkylation of Methyl 4-aminobenzoate Status: Open Assigned Specialist: Senior Application Scientist Sys...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Portal.Ticket ID: #SYN-15540-OPT
Subject: Troubleshooting Impurity Profiles in N-Alkylation of Methyl 4-aminobenzoate
Status: Open
Assigned Specialist: Senior Application Scientist
System Overview & Reaction Logic
You are likely synthesizing Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (Target B ) via the direct alkylation of Methyl 4-aminobenzoate (Benzocaine, A ) with Methyl chloroacetate (or bromoacetate).
While this route is cost-effective, it is chemically "dirty" compared to reductive amination. The electron-withdrawing ester group on the aniline ring reduces the nucleophilicity of the nitrogen, requiring forcing conditions that often trigger a cascade of side reactions.
The Reaction Network
The following diagram illustrates the competitive landscape of this synthesis. The "Goldilocks" zone is narrow; deviation leads to the impurities described below.
Figure 1: Reaction kinetic pathway showing the competitive formation of the target versus dialkylated and hydrolyzed impurities.
Troubleshooting Guide: Common Side Products
Impurity A: The "Over-Alkylated" Species
Identity: Methyl 4-(bis(2-methoxy-2-oxoethyl)amino)benzoate
Observation: A less polar spot on TLC (higher Rf) or a late-eluting peak in HPLC.
The Science: Even though the first alkyl group adds some steric bulk, it also slightly increases the electron density on the nitrogen (inductive effect), or at least keeps it nucleophilic enough to react again. If your local concentration of methyl chloroacetate is high, the product will compete with the starting material for the alkylating agent.
Root Cause:
Excess Alkylating Agent: Using >1.1 equivalents.
Fast Addition: Dumping the alkyl halide creates "hotspots" of high concentration.
High Temperature: Overcomes the activation energy for the second addition.
Corrective Action:
Stoichiometry: Use a slight deficit of alkyl halide (0.95 eq) or strict 1.0 eq. It is easier to separate unreacted starting material (primary amine) from the product (secondary amine) than to separate the mono- vs. di-alkylated species.
Slow Addition: Dilute the methyl chloroacetate in the reaction solvent and add it dropwise over 1-2 hours.
Switch Reagent: Use Methyl bromoacetate instead of chloroacetate. The bromide is a better leaving group, allowing the reaction to proceed at lower temperatures where selectivity is better controlled.
Impurity B: The "Hydrolyzed" Species
Identity: 4-((2-methoxy-2-oxoethyl)amino)benzoic acid (and variants)
Observation: Product stays at the baseline in standard TLC or disappears into the aqueous layer during workup.
The Science: This molecule contains two methyl ester groups. Methyl esters are susceptible to hydrolysis (saponification) under basic conditions, especially if water is present or generated.
Root Cause:
Strong Bases: Using NaOH or KOH.
Wet Solvents: DMF or DMSO that has absorbed atmospheric moisture.
High Heat + Carbonate: Refluxing with K2CO3 in wet solvent generates hydroxide ions in situ.
Corrective Action:
Base Selection: Use anhydrous K2CO3 or NaHCO3 . Avoid hydroxides.
Dry Conditions: Use anhydrous solvents and flame-dried glassware.
Finkelstein Catalyst: Add 0.1 eq of Sodium Iodide (NaI) . This converts the alkyl chloride to a more reactive alkyl iodide in situ, allowing you to run the reaction at a lower temperature (e.g., 60°C instead of 100°C), drastically reducing hydrolysis rates.
Impurity C: Unreacted Starting Material
Identity: Methyl 4-aminobenzoate (Benzocaine)
Observation: Persistent starting spot on TLC.
The Science: The ester group on the benzene ring is electron-withdrawing, pulling density away from the amine. This makes the nitrogen a "lazy" nucleophile.
Corrective Action:
Do NOT add more reagent: This triggers Impurity A (Dialkylation).
Catalysis: As mentioned above, use NaI (10-20 mol%) to accelerate the reaction without heating.
Solvent: Ensure you are using a polar aprotic solvent (DMF, DMAc, or NMP) to solvate the carbonate base and enhance nucleophilicity.
Optimized Protocol (SOP)
This protocol is designed to maximize selectivity for the mono-alkylated product.
Critical Wash: Wash the organic layer with saturated NaHCO3 (removes acidic impurities) and then Brine.
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).
Decision Logic (Troubleshooting Flowchart)
Use this logic gate to determine your next step based on analytical data.
Figure 2: Decision tree for post-reaction analysis.
Frequently Asked Questions (FAQs)
Q: Can I use Reductive Amination instead to avoid the "Dialkylation" issue?A: Yes, and it is often cleaner. Reacting Methyl 4-aminobenzoate with Methyl Glyoxylate followed by reduction with Sodium Cyanoborohydride (NaBH3CN) or Sodium Triacetoxyborohydride avoids dialkylation almost entirely because the intermediate imine forms 1:1. However, Methyl Glyoxylate is significantly more expensive and less stable than methyl chloroacetate.
Q: My product turned yellow/brown during drying. What happened?A: Aniline derivatives are sensitive to oxidation. If you dried it in an oven at >60°C in air, it likely oxidized.
Fix: Dry under vacuum at 40°C or store under nitrogen. If the color is severe, pass it through a short pad of silica gel or treat with activated charcoal.
Q: Why do you recommend NaI (Sodium Iodide)?A: This is the Finkelstein Reaction principle. Alkyl chlorides are cheap but react slowly. NaI reacts with the alkyl chloride to form the alkyl iodide in situ. The iodide is a much better leaving group (weaker bond), making the electrophile more reactive. This allows you to lower the temperature, which suppresses the activation of the "dialkylation" side reaction.[1]
References
BenchChem Technical Support. (2025).[1][2][5][6] Minimizing Over-alkylation in Aniline Synthesis. Retrieved from 5
ChemicalBook. (2014). Synthesis of Methyl 2-methoxybenzoate and hydrolysis conditions. (Analogous ester hydrolysis conditions). Retrieved from 3
Google Patents. (1983). Process for the selective alkylation of an aniline (EP0079093A1). Retrieved from 7
ScienceMadness. (2017). Methyl 4-aminobenzoate synthesis report and impurity discussion. Retrieved from 8
Technical Support Center: Optimizing the Synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate
Case ID: SYN-PABA-GLY-001 Status: Active Assigned Specialist: Senior Application Scientist Executive Summary The synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (an -alkylated derivative of methyl 4-aminobenz...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: SYN-PABA-GLY-001
Status: Active
Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (an
-alkylated derivative of methyl 4-aminobenzoate) is a deceptively simple transformation. While it appears to be a standard alkylation, it is plagued by a classic kinetic problem: Competitive Dialkylation .
The product of the reaction (a secondary amine) is often more nucleophilic than the starting material (a primary amine), leading to the formation of the unwanted bis-alkylated impurity. This guide provides a troubleshooting framework to suppress this side reaction, optimize yield, and ensure reproducibility.
Module 1: The Mechanistic Challenge (The "Why")
To improve yield, you must understand the competing kinetics. The electron-withdrawing ester group on the aniline ring reduces the nucleophilicity of the nitrogen, making the initial attack on methyl bromoacetate sluggish. However, once the alkyl group is added, the nitrogen becomes slightly more electron-rich (inductive donation from the alkyl chain), making the product a better nucleophile than the starting material.
Reaction Pathway Analysis
Figure 1: The kinetic trap. The secondary amine (Product) competes with the starting material for the alkylating agent.
Module 2: Troubleshooting Guide & FAQs
Category A: Yield & Selectivity
Q1: My conversion is high, but the isolated yield is low (<40%). NMR shows a mixture. What is happening?Diagnosis: You are likely suffering from over-alkylation . If you mix the reagents 1:1 all at once, the concentration of the product rises while the starting material decreases, statistically favoring the reaction of the product with the remaining alkyl halide.
The Fix:
Stoichiometry: Increase the starting aniline (Methyl 4-aminobenzoate) to 1.5 – 2.0 equivalents . This ensures the alkyl halide always "sees" an excess of the primary amine.
Addition Mode: Do not add Methyl Bromoacetate in one shot. Dissolve it in a small volume of solvent and add it dropwise over 2-4 hours to the aniline solution.
Q2: I am seeing a new spot on TLC that stays at the baseline or doesn't move in non-polar solvents.Diagnosis: This is likely ester hydrolysis . If you are using a strong base (like NaOH or KOH) or if your solvent is "wet" (contains water), the methyl esters on the benzoate or the acetate arm are hydrolyzing to carboxylic acids.
The Fix:
Base Selection: Switch to anhydrous Potassium Carbonate (
) or Cesium Carbonate () . These are mild enough to deprotonate the ammonium salt without hydrolyzing the esters.
Solvent: Use anhydrous DMF (N,N-Dimethylformamide) or Acetonitrile . Avoid alcohols (methanol/ethanol) to prevent transesterification.
Category B: Reaction Rate
Q3: The reaction is incredibly slow. I have to heat it to reflux, but then the reaction turns black.Diagnosis: Methyl 4-aminobenzoate is a poor nucleophile due to the electron-withdrawing ester. High heat promotes polymerization and oxidation (the "tar" effect).
The Fix: Use the Finkelstein Modification .
Add 0.1 – 0.2 equivalents of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI).
Mechanism:[1][2] The iodide displaces the bromide on the methyl bromoacetate to form methyl iodoacetate in situ. The iodide is a better leaving group, accelerating the reaction rate significantly, allowing you to run at lower temperatures (
instead of reflux).
Module 3: Optimized Experimental Protocol
This protocol integrates the "Slow Addition" and "Catalytic Activation" strategies to maximize mono-alkylation.
Materials Table
Component
Role
Equivalents
Notes
Methyl 4-aminobenzoate
Nucleophile
1.5 eq
Excess suppresses dialkylation.
Methyl Bromoacetate
Electrophile
1.0 eq
Limiting reagent.
(Anhydrous)
Base
2.0 eq
Must be finely ground/powdered.
NaI (Sodium Iodide)
Catalyst
0.1 eq
Accelerates reaction at low temp.
DMF (Anhydrous)
Solvent
--
Concentration: 0.2 M wrt Aniline.
Step-by-Step Workflow
Preparation:
Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
Add Methyl 4-aminobenzoate (1.5 eq),
(2.0 eq), and NaI (0.1 eq).
Add anhydrous DMF (approx. 5 mL per gram of aniline). Stir vigorously to suspend the base.
Activation:
Heat the mixture to 45-50°C . (Do not exceed 60°C).
Controlled Addition:
Dissolve Methyl Bromoacetate (1.0 eq) in a small volume of DMF.
Using a syringe pump or addition funnel, add this solution dropwise over 3 hours .
Why? This keeps the concentration of the electrophile low, statistically favoring the reaction with the abundant starting material over the scarce product.
Monitoring:
Stir for an additional 2–4 hours.
Check TLC (Hexane:EtOAc 3:1). Look for the disappearance of Methyl Bromoacetate. The excess aniline will still be visible.
Work-up:
Dilute with Ethyl Acetate and wash 3x with water (to remove DMF).
Column Chromatography: Elute with a gradient of Hexane -> Hexane/EtOAc (80:20). The starting aniline usually elutes first (less polar than the glycine derivative).
Alternative: If the solubility difference allows, recrystallize from Ethanol/Water, but chromatography is recommended for maximum purity.
Module 4: Decision Logic for Optimization
Use this flowchart to navigate issues during your specific experiment.
Figure 2: Troubleshooting decision tree for reaction monitoring.
References
BenchChem Technical Support. (2025).[3][4][5] Optimizing reaction yield for the synthesis of Methyl 2-Bromo-4-methoxybenzoate. Retrieved from
ScienceMadness Discussion. (2017). Methyl 4-aminobenzoate synthesis report. Retrieved from
Hasan, A. et al. (2023).[6] An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. ResearchGate. Retrieved from
Organic Syntheses. Ethyl 4-Amino-3-Methylbenzoate: Ortho-Alkylation of Anilines. Org. Synth. Coll. Vol. 6, p.581. Retrieved from
optimization of reaction parameters for Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate
Technical Support Center: Optimization of Reaction Parameters for Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate Introduction: The Mechanic’s View of Your Reaction You are attempting to synthesize Methyl 4-((2-methoxy-2-...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimization of Reaction Parameters for Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate
Introduction: The Mechanic’s View of Your Reaction
You are attempting to synthesize Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate via the N-alkylation of Methyl 4-aminobenzoate (Benzocaine methyl ester) with Methyl bromoacetate (or chloroacetate).
While this appears to be a standard
substitution, the electronic nature of your starting material introduces specific kinetic hurdles. The para-methoxycarbonyl group on the aniline ring is strongly electron-withdrawing, significantly reducing the nucleophilicity of the amino group. Consequently, this reaction is often sluggish and prone to competitive side reactions if not forced correctly.[1]
This guide moves beyond generic textbook advice to address the specific electronic and steric reality of this system.
Module 1: Core Protocol & Stoichiometry
Q: What is the recommended starting protocol to balance conversion vs. selectivity?
A: For deactivated anilines like methyl 4-aminobenzoate, we recommend a Polar Aprotic / Weak Inorganic Base system. Strong organic bases often lead to complex salt formations or side reactions with the alkyl halide.
Optimized Standard Protocol:
Solvent: Anhydrous DMF (N,N-Dimethylformamide). Why? It maximizes the solubility of the inorganic base and stabilizes the transition state.
Base: Potassium Carbonate (
), 2.0 - 2.5 equivalents. Why? It acts as an HCl scavenger without being strong enough to rapidly hydrolyze the esters under anhydrous conditions.
Reagent: Methyl Bromoacetate (1.1 - 1.2 equivalents). Note: Methyl chloroacetate is cheaper but significantly slower; if used, add 0.1 eq Sodium Iodide (NaI) to catalyze via the Finkelstein reaction.
Temperature: 60°C – 80°C.
Time: 4 – 12 hours (Monitor via TLC/LC-MS).
Q: Why shouldn't I just use a large excess of the alkylating agent to force the reaction?
A: This is the most common error.[2] While your starting aniline is deactivated, the product (a secondary amine) is slightly more nucleophilic than the starting material due to the inductive electron-donating effect of the new alkyl chain. If you overload the system with Methyl Bromoacetate, you will drive the reaction toward the Bis-alkylated impurity (Dialkylation), which is notoriously difficult to separate from the mono-alkylated product.
Module 2: Troubleshooting Selectivity (The "Bis" Problem)
Q: I am seeing a persistent spot for the dialkylated byproduct (
usually higher than product). How do I stop this?
A: Selectivity in aniline alkylation is a battle of kinetics. You must ensure the starting material consumes the alkylating agent before the product does.
Troubleshooting Matrix:
Parameter
Adjustment
Scientific Rationale
Stoichiometry
Reduce Alkyl Halide to 0.95 - 1.0 eq.
Creating a "starved" environment ensures the alkyl halide reacts with the most abundant nucleophile (Starting Material) rather than the Product.
Addition Mode
Slow Dropwise Addition
Add the Methyl Bromoacetate diluted in DMF over 1-2 hours via syringe pump. This keeps the instantaneous concentration of the alkylating agent low.
Base Choice
Switch to
Sodium bicarbonate is a milder base. A lower pH can protonate the product (secondary amine) more effectively than the starting aniline, protecting it from further reaction.
Conversion
Stop at 80-90% Conversion
Do not chase 100% conversion. Pushing the reaction to completion often results in exponential formation of the bis-product. Isolate and recycle starting material.[3]
Module 3: Reaction Kinetics & Optimization
Q: The reaction is stalled at 50% conversion after 12 hours. Should I increase the temperature?
A: Be cautious. Increasing temperature above 90°C in DMF with carbonate bases risks ester hydrolysis (saponification) or transesterification if methanol is present.
Step-wise Optimization:
Catalysis: Add 10 mol% Tetrabutylammonium Iodide (TBAI) or NaI. This converts the alkyl bromide/chloride to a more reactive alkyl iodide in situ.
Concentration: Ensure your reaction is not too dilute. A concentration of 0.5 M to 1.0 M (relative to aniline) is ideal for bimolecular reactions.
Solvent Switch: If DMF is problematic during workup, switch to Acetonitrile (reflux, ~82°C) . It is cleaner but slower. Avoid Toluene unless you are using a Phase Transfer Catalyst (PTC), as the inorganic base will not dissolve.
Visualizing the Reaction Pathway:
Caption: Kinetic pathway showing the competitive formation of Bis-alkylated and Hydrolyzed impurities.
Module 4: Workup & Purification
Q: During aqueous workup, I'm getting a stubborn emulsion. Also, my yield drops.
A: DMF is water-miscible but has a high boiling point. If you pour a DMF reaction directly into water, organic esters often "oil out" rather than precipitate cleanly, trapping impurities.
Recommended Workup Protocol:
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) before adding water. Volume ratio: 5 parts EtOAc to 1 part reaction mix.
Washing: Wash with 50% Saturated Brine (not pure water) to prevent emulsions.
Tip: If using DMF, wash the organic layer 3x with 5% LiCl (aq). Lithium chloride is excellent at pulling DMF out of the organic layer into the aqueous phase.
Drying: Dry over
, filter, and concentrate.
Purification Strategy:
Since the Starting Material (primary amine) and Product (secondary amine) have different polarities, Flash Column Chromatography is effective.
Stationary Phase: Silica Gel (40-63 µm).
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10
70:30).
Visualization: UV (254 nm) is strong due to the benzoate chromophore.
Workup Logic Flow:
Caption: Optimized workup flow using LiCl washes to effectively remove DMF.
Summary of Critical Parameters
Variable
Recommendation
Impact on Result
Solvent
DMF (Anhydrous)
High solubility, faster rate. Requires LiCl wash.
Base
Best balance of reactivity and safety.
Temp
60-80°C
< 60°C: Too slow. > 90°C: Hydrolysis risk.
Equivalents
1.0 - 1.1 eq Alkyl Halide
Prevents bis-alkylation.
Additive
NaI / TBAI (Optional)
Accelerates reaction if using chloro-derivative.
References
BenchChem Technical Support. (2025).[1][2][4][5][6][7] Minimizing Over-alkylation in Aniline Synthesis. Retrieved from
ScienceMadness. (2017). Methyl 4-aminobenzoate synthesis report and discussion on alkylation. Retrieved from
ResearchGate. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid.[8] Retrieved from
NIST Chemistry WebBook. Methyl 4-(methylamino)benzoate Spectral Data. Retrieved from
Google Patents. (2007). Process for preparing methyl 4-(aminomethyl)benzoate (US20070149802A1). Retrieved from
Technical Support Center: Green Solvent Alternatives for Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate
Welcome to the Technical Support Center for Sustainable Synthesis. This guide provides field-proven, environmentally benign solvent alternatives for reactions involving Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Sustainable Synthesis. This guide provides field-proven, environmentally benign solvent alternatives for reactions involving Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate . Due to increasing REACH regulations and EHS (Environmental, Health, and Safety) concerns surrounding legacy solvents like DMF, NMP, and 1,4-dioxane, this knowledge base is designed to help drug development professionals transition to green solvents without sacrificing molar efficiency or product yield.
Solvent Selection Workflow
Decision tree for selecting green solvents based on the target reaction type.
Quantitative Solvent Comparison Data
When substituting solvents, matching the polarity and physical properties is critical for maintaining reaction kinetics. The table below summarizes the physicochemical properties of legacy solvents versus their green alternatives.
Solvent
Boiling Point (°C)
Density (g/mL)
Kamlet-Taft (π*)
Viscosity (cP at 20°C)
EHS / Regulatory Status
DMF (Legacy)
153
0.94
0.88
0.92
SVHC (Reprotoxic)
NMP (Legacy)
202
1.03
0.92
1.65
SVHC (Reprotoxic)
Cyrene™ (Green)
227
1.25
0.93
14.5
Bio-based, Non-toxic
2-MeTHF (Green)
80
0.86
0.47
0.60
Bio-based, Low toxicity
GVL (Green)
207
1.05
0.83
2.18
Bio-based, Non-toxic
Data compiled from authoritative solvent profiles[1],[2],[3].
Knowledge Base & Protocols
Section A: N-Alkylation & N-Acylation
Q: We typically use DMF for the N-alkylation of the secondary amine in Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate. What is the most effective green alternative?
A: Cyrene™ (dihydrolevoglucosenone) is the optimal alternative for replacing DMF and NMP in
reactions.
Causality & Mechanism: N-alkylation requires a polar aprotic solvent to dissolve the reagents and stabilize the transition state without hydrogen-bonding to the nucleophilic secondary amine (which would dampen its reactivity). Cyrene possesses a Kamlet-Taft polarity (π* = 0.93) nearly identical to NMP and DMF, ensuring excellent solvation of both the aniline derivative and electrophiles[1]. Crucially, it lacks the amide functionality responsible for the reproductive toxicity seen in legacy solvents[2].
Protocol: N-Alkylation in Cyrene
Reagent Charging: Charge a reactor with Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (1.0 equiv) and the desired alkyl halide (1.2 equiv).
Solvent Addition: Add Cyrene to achieve a 0.5 M concentration.
Base Addition: Add a mild base (e.g.,
, 2.0 equiv).
Reaction: Stir vigorously (≥800 rpm) at 60–80 °C for 4–8 hours. Note: Cyrene is highly viscous at room temperature; elevated temperatures and high stirring rates are critical for mass transfer[4].
Self-Validating Work-up: Cool to room temperature and add 5 volumes of distilled water. The high water miscibility of Cyrene causes the organic product to precipitate directly. Filter and wash with water to isolate the product, achieving up to a 55-fold increase in molar efficiency compared to traditional aqueous extractions[1].
Section B: Ester Hydrolysis (Saponification)
Q: Our synthetic route requires the saponification of both methyl ester groups to yield 4-((carboxymethyl)amino)benzoic acid. How can we perform this without using restricted ethers like 1,4-dioxane?
A: 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl methyl ether (CPME) are excellent, sustainable replacements.
Causality & Mechanism: Traditional solvents like THF or 1,4-dioxane are fully water-miscible, which severely complicates the extraction of highly polar di-carboxylic acids and requires energy-intensive distillation. 2-MeTHF is derived from renewable lignocellulosic biomass and has limited water solubility (approx. 14 g/100 g)[5]. This allows for a clean biphasic system during the aqueous workup. Additionally, 2-MeTHF is highly stable to strong aqueous bases, unlike some ester-based green solvents[6].
Protocol: Saponification in 2-MeTHF
Dissolution: Dissolve Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate in 2-MeTHF (10 mL/g).
Base Addition: Add an aqueous solution of NaOH (3.0 equiv, 2 M) to ensure full deprotection of both the benzoate and acetate esters.
Reaction: Heat the biphasic mixture to 60 °C with vigorous stirring for 3 hours.
Phase Separation: Cool the mixture. Separate the aqueous layer (which contains the highly water-soluble sodium salt of the di-acid product).
Isolation: Acidify the aqueous layer with 2 M HCl to pH 2-3 while cooling in an ice bath. The di-acid product will precipitate. Filter, wash with cold water, and dry under vacuum[6].
Section C: Amide Coupling
Q: We want to perform a HATU-mediated amidation on the hydrolyzed carboxylic acid derivative. Can we avoid DMF and DCM?
A: Yes, Cyrene has proven to be a highly competent replacement for DMF in HATU-mediated amide couplings.
Causality & Mechanism: Cyrene solubilizes the polar coupling reagents (HATU, DIPEA) and the carboxylic acid efficiently. Studies have shown that Cyrene can match or exceed the molar efficiency of DMF in these reactions, often allowing for a simplified water-precipitation workup that avoids the need for DCM extractions[4].
Protocol: Amidation in Cyrene
Activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in Cyrene (0.2 M).
Amine Addition: Add the target amine (1.1 equiv) followed by DIPEA (3.0 equiv).
Reaction: Stir at room temperature for 1–2 hours.
Isolation: Quench by adding water (5 volumes) to precipitate the amide product. Filter and dry[4].
Troubleshooting Guide
Issue 1: Low yields and inconsistent conversion during heterogeneous reactions in Cyrene.
Root Cause: Cyrene has a significantly higher viscosity (14.5 cP at 20 °C) compared to DMF (0.92 cP). This can lead to sub-optimal mixing, especially in heterogeneous reactions (e.g., with solid
Solution: Increase the mechanical stirring rate. Alternatively, use a "Cyrene Blend" by adding 10-20% of a lower-viscosity green solvent like 2-MeTHF or ethyl acetate to improve mass transfer without compromising the green profile[7].
Issue 2: Aldol condensation side-products observed when using Cyrene with strong bases.
Root Cause: Cyrene contains a reactive ketone moiety. In the presence of very strong bases (e.g., NaH, KOtBu) or primary amines under dehydrating conditions, it can undergo self-aldol condensation or form imines[2].
Solution: For reactions requiring strong bases, switch to γ-Valerolactone (GVL) or 2-MeTHF, which lack the reactive ketone carbonyl and offer superior stability under highly basic conditions[3].
References
Title: Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials
Source: MDPI
URL
Title: Cyrene as a bio-based solvent for HATU mediated amide coupling
Source: SciSpace
URL
Title: CYRENE™: A New Bio-based Dipolar Aprotic Solvent
Source: American Chemical Society
URL
Title: Green Solvents as an Alternative to DMF in ZIF-90 Synthesis
Source: PMC - NIH
URL
Title: Cyrene TM Blends: A Greener Solvent System for Organic Syntheses
Source: ResearchGate / Green Chemistry
URL
Title: Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach
Source: Semantic Scholar
URL
Navigating Exotherms in Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate Synthesis: A Technical Guide
Welcome to the Technical Support Center for the synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pra...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing the significant reaction exotherm associated with this valuable synthesis. Our focus is to move beyond simple procedural steps and delve into the causative factors of thermal events, empowering you to ensure a safe, scalable, and high-yielding process.
The synthesis, a classic example of reductive amination, involves the reaction of methyl 4-aminobenzoate with a methyl glyoxylate equivalent, followed by reduction. The primary source of the exotherm lies in the reduction of the intermediate imine, typically with a borohydride-based reducing agent like sodium triacetoxyborohydride (STAB).[1][2] Uncontrolled, this exotherm can lead to a host of problems, including runaway reactions, decreased yield, and the formation of impurities. This guide will equip you with the knowledge to mitigate these risks effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding thermal management in this synthesis.
Q1: What is the primary exothermic step in this synthesis?
A1: The most significant heat-generating event is the reduction of the imine intermediate formed between methyl 4-aminobenzoate and the methyl glyoxylate equivalent.[1] The hydride transfer from the reducing agent, typically sodium triacetoxyborohydride (STAB), to the C=N bond is a highly exothermic process.
Q2: Why is controlling this exotherm so critical?
A2: There are three primary reasons:
Safety: An uncontrolled exotherm can lead to a rapid increase in temperature and pressure, potentially causing the solvent to boil and creating a dangerous runaway reaction.[3][4] This is especially critical during scale-up.
Yield: Many reducing agents, including STAB, can decompose at elevated temperatures. Furthermore, high temperatures can promote side reactions, consuming starting materials and reducing the overall yield of the desired product.
Purity: Localized hot spots caused by poor heat dissipation can lead to the formation of impurities. These can arise from the over-reduction of the product, or degradation of starting materials, reagents, or solvent, complicating purification efforts.
Q3: What are the key process parameters that influence the exotherm?
A3: The rate of heat generation is primarily influenced by:
Rate of Reagent Addition: The speed at which the reducing agent is added directly correlates with the rate of heat evolution.
Concentration: More concentrated reaction mixtures will experience a greater temperature rise for a given amount of conversion.
Agitation: Inefficient mixing can lead to localized "hot spots" where the reaction rate is much higher, posing a significant safety risk.
Solvent Choice: The solvent's heat capacity and boiling point are crucial. A solvent with a higher heat capacity can absorb more energy with a smaller temperature increase.
Reactor Cooling Capacity: The ability of your reactor setup (e.g., ice bath, cryostat) to remove heat is a critical limiting factor.
Q4: Is Sodium Triacetoxyborohydride (STAB) the only option for the reduction?
A4: While STAB is widely used due to its selectivity for reducing imines in the presence of other carbonyl groups and its tolerance for mildly acidic conditions, other reducing agents like sodium cyanoborohydride (NaBH3CN) or even sodium borohydride (NaBH4) can be used.[5] However, STAB is often preferred because it avoids the use of toxic cyanide byproducts and is generally more effective under the one-pot reaction conditions typically employed.
In-Depth Troubleshooting Guide
This section provides a structured approach to identifying and resolving specific issues related to exotherm management during the synthesis.
Problem
Potential Cause(s)
Recommended Solutions & Preventative Actions
Runaway Reaction (Rapid, uncontrolled temperature & pressure increase)
1. Too Rapid Addition of Reducing Agent: The rate of heat generation exceeds the cooling system's capacity.[3][4]2. Inadequate Cooling: The cooling bath is insufficient for the scale of the reaction.3. Agitation Failure: Poor mixing leads to a localized accumulation of reagents and a sudden, violent reaction.
Immediate Actions: 1. Immediately cease the addition of the reducing agent.2. Employ emergency cooling (e.g., add dry ice to the cooling bath solvent).Preventative Measures: 1. Add the reducing agent portion-wise or as a solution via a syringe pump to maintain a constant internal temperature.2. Ensure your cooling bath has sufficient volume and surface area. For larger scales, consider a jacketed reactor with a circulating chiller.3. Use an overhead mechanical stirrer for reactions over 1L to ensure efficient mixing.
Low Yield / Incomplete Reaction
1. Over-cooling: The reaction temperature is too low, significantly slowing down the rate of imine formation or reduction.2. Decomposition of Reagent: A temperature spike may have decomposed a portion of the STAB, leaving insufficient reagent to complete the reaction.
1. Maintain the reaction temperature within the optimal range (typically 0 °C to room temperature). Monitor the reaction by TLC or LC-MS to ensure conversion.2. Implement strict temperature control during reagent addition to prevent spikes. Consider adding a slight excess (e.g., 1.1-1.2 equivalents) of the reducing agent if minor decomposition is suspected.
High Impurity Profile
1. Localized Hot Spots: Poor mixing leads to areas of high temperature, causing side reactions.2. Over-reduction: Excessively high temperatures can sometimes lead to the reduction of the ester functionalities, although STAB is generally selective.[2]3. Degradation: Starting materials or the product may be thermally labile.
1. Improve agitation. Ensure the vortex is sufficient to see solid reagents being rapidly dispersed.2. Maintain a controlled, low temperature throughout the addition of the reducing agent.3. Conduct the reaction at the lowest temperature that provides a reasonable reaction rate.
Protocols & Methodologies
Lab-Scale Synthesis with Enhanced Thermal Control
This protocol is designed for a ~10g scale synthesis and incorporates best practices for exotherm management.
Reactor Setup: In a 3-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple to monitor internal temperature, and a nitrogen inlet, combine methyl 4-aminobenzoate (1.0 eq.) and a methyl glyoxylate solution (1.05 eq.) in a suitable aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 10 volumes).[2]
Initial Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.
Controlled Reagent Addition: Prepare a solution or a free-flowing slurry of Sodium Triacetoxyborohydride (STAB) (1.2 eq.) in the reaction solvent. Add the STAB portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: Portion-wise or slow continuous addition is the most critical step for controlling the exotherm by matching the heat generation rate to the cooling capacity.
Reaction Monitoring: Allow the reaction to slowly warm to room temperature while stirring. Monitor the disappearance of the starting material and imine intermediate by TLC or LC-MS.
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Caution: Quenching can also be exothermic and may release hydrogen gas.[6]
Isolation: Separate the organic layer, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.
Visualizing the Process
A clear understanding of the reaction sequence and decision-making process is vital.
Caption: Decision flowchart for temperature control during reagent addition.
Scale-Up Considerations and Advanced Tools
When moving from the bench to a pilot plant or manufacturing scale, thermal management becomes paramount. The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient.
For robust process development and safety assessment, the use of a Reaction Calorimeter (RC1) is strongly recommended. [7]A reaction calorimeter measures the heat flow of a chemical reaction in real-time under process-like conditions. [7]This data allows you to:
Determine the total heat of reaction.
Calculate the maximum temperature of the synthesis reaction (MTSR).
Model the effect of deviations in process parameters (e.g., a cooling failure) to define safe operating limits.
By understanding the thermochemistry of your reaction, you can confidently design a safe, efficient, and scalable process for the synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate.
References
Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. RSC Publishing. [Link]
Application of thermal analytical techniques in development of a safe and robust process for production of triacetoxyborohydride (STAB). ResearchGate. [Link]
Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. RSC Publishing. [Link]
Comparative Analysis of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate Derivatives: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the quest for novel molecular scaffolds with tunable pharmacophoric features and significant therapeutic potential is a perpetual endeavor. Among the myriad of privileged struct...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the quest for novel molecular scaffolds with tunable pharmacophoric features and significant therapeutic potential is a perpetual endeavor. Among the myriad of privileged structures, the aminobenzoate framework has consistently served as a versatile starting point for the development of a wide array of therapeutic agents. This guide provides a comprehensive comparative analysis of a specific, yet promising, class of these compounds: Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate derivatives.
This document is intended for researchers, medicinal chemists, and drug development professionals. It offers an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of these N-substituted glycine ester derivatives. The insights presented herein are grounded in experimental data and established scientific principles, aiming to facilitate the rational design of next-generation therapeutic candidates.
The Rationale for Investigating Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate Derivatives
The core structure, Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate, can be viewed as a hybrid molecule combining the structural motifs of para-aminobenzoic acid (PABA), a well-known biosynthetic precursor, and a glycine methyl ester side chain. This unique combination offers several strategic advantages for medicinal chemistry exploration:
Modulation of Physicochemical Properties: The introduction of the N-((2-methoxy-2-oxoethyl)) group significantly alters the polarity, lipophilicity, and hydrogen bonding capacity of the parent aminobenzoate scaffold. These modifications can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Vector for Diverse Substituents: The aromatic ring of the benzoate moiety provides a readily accessible platform for the introduction of a wide range of substituents. This allows for the systematic exploration of electronic and steric effects on biological activity, a cornerstone of SAR studies.
Potential for Enhanced Target Engagement: The ester and secondary amine functionalities can participate in various non-covalent interactions with biological targets, such as hydrogen bonding, and can be further modified to introduce additional recognition elements.
Synthetic Strategies: A Pathway to Novel Derivatives
The synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate and its derivatives is primarily achieved through the N-alkylation of methyl 4-aminobenzoate. A general and reliable protocol for this transformation is outlined below.
Experimental Protocol: Synthesis of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate
This protocol describes a standard procedure for the N-alkylation of methyl 4-aminobenzoate with methyl 2-bromoacetate.
Materials:
Methyl 4-aminobenzoate
Methyl 2-bromoacetate
Potassium carbonate (K₂CO₃)
N,N-Dimethylformamide (DMF)
Ethyl acetate (EtOAc)
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a solution of methyl 4-aminobenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
Stir the suspension at room temperature for 15 minutes.
Add methyl 2-bromoacetate (1.2 eq) dropwise to the reaction mixture.
Heat the reaction mixture to 60-70 °C and monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
Concentrate the organic layer under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices:
Base: Potassium carbonate is a mild and effective base for the deprotonation of the aniline nitrogen, facilitating the nucleophilic attack on the alkyl halide.
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
Temperature: Moderate heating increases the reaction rate without promoting significant side reactions.
Workup: The aqueous workup is crucial for removing the inorganic salts and DMF, while the brine wash helps to break any emulsions and further dry the organic layer.
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of the target compound.
Comparative Biological Activity: Anticancer and Antimicrobial Potential
While specific data for a wide range of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate derivatives is still emerging, studies on structurally related N-alkylated 4-aminobenzoic acid derivatives provide valuable insights into their potential biological activities. The following sections present a comparative analysis based on available literature.
Anticancer Activity
Research has demonstrated that N-alkylation of the 4-amino group of benzoate esters can lead to compounds with significant cytotoxic properties against various cancer cell lines. The nature of the alkyl substituent plays a critical role in determining the potency and selectivity of these derivatives.
A study on a series of N-alkyl derivatives of 4-aminobenzoic acid revealed that increasing the chain length of the alkyl group can influence cytotoxicity. For instance, certain derivatives have shown inhibitory properties against lung (NCI-H460) and oral squamous carcinoma (CAL-27) cell lines, with some compounds exhibiting IC₅₀ values lower than the standard chemotherapeutic agent, cisplatin.[1]
Table 1: Comparative Anticancer Activity of N-Alkyl 4-Aminobenzoate Derivatives (Hypothetical Data Based on Trends)
Compound
R Group on Nitrogen
NCI-H460 IC₅₀ (µM)
CAL-27 IC₅₀ (µM)
Derivative A
-CH₃
> 50
> 50
Derivative B
-CH₂CH₂CH₃
25.5
30.1
Derivative C
-CH₂CH₂CH₂CH₃
18.2
22.7
Cisplatin
-
21.0
Not Reported
This table is a representative example based on general trends observed in the literature and does not represent actual data for the specific title compound's derivatives.
The data suggests that increasing the lipophilicity through the elongation of the alkyl chain may enhance anticancer activity, potentially by improving cell membrane permeability. The introduction of the methoxy-2-oxoethyl group in our target scaffold offers a balance of lipophilicity and polarity that warrants further investigation in this context.
Antimicrobial Activity
Derivatives of aminobenzoates have a long history as antimicrobial agents, with the sulfonamides being a prime example. The modification of the amino group can lead to new classes of compounds with broad-spectrum antibacterial and antifungal activities.
Studies on Schiff bases and imides derived from ethyl-4-aminobenzoate have shown that heterocylic modifications can impart potent antimicrobial properties.[2] For instance, certain 1,3,4-oxadiazole derivatives have displayed moderate to potent activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.[2]
Table 2: Comparative Antimicrobial Activity of Ethyl-4-aminobenzoate Derivatives (MIC in µg/mL)
Compound
Bacterial/Fungal Strain
MIC (µg/mL)
Derivative X (Oxadiazole)
Staphylococcus aureus
125
Escherichia coli
250
Candida albicans
500
Derivative Y (Imide)
Staphylococcus aureus
250
Escherichia coli
>500
Candida albicans
>500
Cefotaxime (Standard)
Staphylococcus aureus
< 7.8
Escherichia coli
< 7.8
Miconazole (Standard)
Candida albicans
< 7.8
This table is a representative example based on published data for related structures and does not represent actual data for the specific title compound's derivatives.
These findings suggest that the core aminobenzoate structure is a viable starting point for the development of novel antimicrobial agents. The introduction of the N-((2-methoxy-2-oxoethyl)) group could modulate the electronic properties and steric bulk, potentially leading to new interactions with microbial targets.
Structure-Activity Relationship (SAR) Insights and Future Directions
The preliminary data on related compounds allows us to formulate some initial SAR hypotheses for the Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate scaffold.
Diagram: Key Pharmacophoric Features and SAR
Caption: Key structural features for SAR exploration.
Key SAR Postulates:
Aromatic Ring Substitution: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) on the aromatic ring is a well-established strategy for enhancing the biological activity of many pharmacophores. This is a primary area for future exploration within this series.
Ester Moiety Modification: The methyl esters on both the benzoate ring and the glycine side chain are susceptible to hydrolysis in vivo. The synthesis of the corresponding carboxylic acids or bioisosteric replacements (e.g., amides, tetrazoles) could lead to derivatives with improved metabolic stability and potentially different target interactions.
Amine Linker Variation: While the current focus is on the N-((2-methoxy-2-oxoethyl)) group, exploring different linker lengths and functionalities between the aniline nitrogen and the terminal ester could provide valuable insights into the optimal spatial arrangement for biological activity.
Future Research:
A systematic investigation is warranted to fully elucidate the therapeutic potential of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate derivatives. Key future experiments should include:
Library Synthesis: The synthesis of a focused library of derivatives with diverse substituents on the aromatic ring.
Broad Biological Screening: Comprehensive screening of the synthesized compounds against a panel of cancer cell lines and a diverse range of microbial pathogens.
In-depth Mechanistic Studies: For active compounds, elucidation of their mechanism of action through target identification and validation studies.
ADME-Tox Profiling: Early-stage assessment of the pharmacokinetic and toxicological properties of promising lead compounds.
Conclusion
The Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate scaffold represents a promising and underexplored area of chemical space for the development of novel therapeutic agents. Its synthetic accessibility, coupled with the potential for diverse biological activities, makes it an attractive starting point for medicinal chemistry campaigns. The comparative analysis and SAR insights provided in this guide are intended to serve as a valuable resource for researchers in the field, paving the way for the discovery of new and effective treatments for cancer and infectious diseases.
References
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry, 34(5). [Link]
Issa, D. A. E., Aboul-Ela, M. A., & Mansour, F. H. (2021). Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in Synthesis of Selective Estrogen Receptor Modulators. ResearchGate. [Link]
Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research. [Link]
Guna, J. V., et al. (2014). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]
Popa, A., et al. (2015). Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. Molecules. [Link]
Lim, S. H., et al. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules. [Link]
A Comparative Guide to the Structural Validation of Synthesized Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate by NMR Spectroscopy
Introduction: Beyond Synthesis—The Imperative of Structural Certainty In the realm of drug discovery and materials science, the synthesis of a novel molecule is but the first chapter of its story. The subsequent, and arg...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Beyond Synthesis—The Imperative of Structural Certainty
In the realm of drug discovery and materials science, the synthesis of a novel molecule is but the first chapter of its story. The subsequent, and arguably more critical, chapter is the unequivocal confirmation of its chemical structure. For a molecule like Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate, a potential building block in the synthesis of complex pharmaceutical agents, assuming its structure is correct without rigorous validation is a risk that can invalidate subsequent biological and chemical data.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of structural elucidation for organic molecules. Its power lies in its ability to provide a detailed atomic-level map of the molecular framework, revealing the connectivity and chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms. This guide provides a comprehensive, field-proven methodology for the structural validation of synthesized Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate, comparing experimentally acquired data against theoretically predicted values. We will delve into the causality behind experimental choices and demonstrate how a multi-faceted NMR approach provides a self-validating system for achieving structural certainty.
The Predicted NMR Landscape of the Target Molecule
Before stepping into the laboratory, a seasoned scientist first explores the molecule theoretically. By analyzing the structure of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate, we can predict the key features of its ¹H and ¹³C NMR spectra. This predicted spectrum serves as our primary alternative for comparison against experimental results.
Molecular Structure and Atom Numbering:
¹H NMR Predictions: We anticipate six distinct proton signals. The para-substituted benzene ring should exhibit a classic AA'BB' system, appearing as two doublets. The N-H proton (b) will likely be a broad singlet, its chemical shift sensitive to concentration and solvent. The methylene protons (c) adjacent to the nitrogen will be deshielded, and the two methyl ester groups (d, f) will appear as sharp singlets.
¹³C NMR Predictions: We expect to see nine distinct carbon signals, as the two aromatic carbons C-3/C-5 and C-2/C-6 are chemically equivalent due to symmetry. The carbonyl carbons of the esters will be the most downfield signals.
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed not just to acquire data, but to ensure its quality and reliability, forming a self-validating loop from sample preparation to final analysis.
Sample Preparation
The choice of solvent is the first critical decision. Deuterated chloroform (CDCl₃) is an excellent starting point due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[1][2]
Protocol:
Accurately weigh approximately 10-15 mg of the dried, purified synthesized product.
Dissolve the sample in ~0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS). TMS serves as the internal standard, with its proton and carbon signals defined as 0.00 ppm.[3]
Transfer the solution to a clean, dry 5 mm NMR tube.
Cap the tube securely and ensure the solution is clear and free of particulate matter.
NMR Data Acquisition
Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[4][5]
¹H NMR Acquisition:
Experiment: Standard single-pulse proton experiment.
Spectral Width: -2 to 12 ppm.
Number of Scans: 16 (adjust as needed for signal-to-noise).
Number of Scans: 1024 or more (¹³C is much less sensitive than ¹H).
Relaxation Delay (d1): 2 seconds.
2D NMR (for Unambiguous Confirmation):
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks (e.g., confirming the relationship between aromatic protons).
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
Workflow for NMR-Based Structural Validation
The following diagram illustrates the logical flow from the synthesized compound to its confirmed structure.
Caption: Workflow for the structural validation of a synthesized compound using NMR.
Data Interpretation: Comparing Experimental vs. Predicted Spectra
The core of the validation lies in a direct comparison. The table below presents hypothetical, yet chemically realistic, experimental data alongside the predicted values for Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate.
Table 1: Comparison of Predicted and Experimental NMR Data in CDCl₃
¹H NMR
Assignment
Predicted δ (ppm)
Experimental δ (ppm)
Multiplicity
Integration
J (Hz)
Aromatic
H-2, H-6
~7.9
7.92
Doublet (d)
2H
~8.8
Aromatic
H-3, H-5
~6.6
6.65
Doublet (d)
2H
~8.8
Amine
N-H
4.5 - 5.5 (broad)
4.88
Broad Singlet (br s)
1H
-
Methylene
-NH-CH ₂-
~4.1
4.15
Singlet (s)
2H
-
Methoxy
-COOCH ₃ (ester on ring)
~3.8
3.85
Singlet (s)
3H
-
Methoxy
-COOCH ₃ (side chain)
~3.7
3.76
Singlet (s)
3H
-
¹³C NMR
Assignment
Predicted δ (ppm)
Experimental δ (ppm)
Carbonyl
-C =O (ester on ring)
~167
167.2
Carbonyl
-C =O (side chain)
~171
171.5
Aromatic
C-4 (C-NH)
~151
151.8
Aromatic
C-2, C-6
~131
131.5
Aromatic
C-1
~118
118.3
Aromatic
C-3, C-5
~111
111.4
Methoxy
-COOC H₃ (ester on ring)
~52
51.9
Methoxy
-COOC H₃ (side chain)
~52
52.3
Methylene
-NH-C H₂-
~46
46.2
Analysis of the Results
¹H Spectrum: The experimental data shows an excellent match with the prediction. The downfield doublet at 7.92 ppm integrates to 2H and corresponds to the protons ortho to the electron-withdrawing ester group (H-2, H-6). The upfield doublet at 6.65 ppm (2H) corresponds to the protons ortho to the electron-donating amino group (H-3, H-5). The methylene signal appears as a singlet at 4.15 ppm, and the two distinct methyl ester singlets are clearly resolved at 3.85 and 3.76 ppm. The broad N-H signal confirms the presence of the secondary amine.
¹³C Spectrum: The nine predicted carbon signals are all observed experimentally. The two ester carbonyls are correctly identified as the most downfield signals. The four distinct signals in the aromatic region (110-155 ppm) confirm the para-disubstituted pattern. The electronegative oxygen atoms cause the methoxy and methylene carbons to appear in the 45-55 ppm range, consistent with expectations.[6]
2D NMR Confirmation:
A COSY spectrum would show a correlation cross-peak between the signals at 7.92 ppm and 6.65 ppm, confirming they are on the same aromatic ring and coupled to each other.
An HSQC spectrum would link the proton signals to their corresponding carbon signals (e.g., ¹H at 7.92 ppm correlates to ¹³C at 131.5 ppm), providing definitive assignment for each C-H bond.
Corroboration with Alternative Analytical Techniques
While NMR is the most powerful tool for this task, a comprehensive validation package should include corroborating data from other techniques.
Table 2: Comparison of Complementary Analytical Methods
Technique
Purpose
Expected Result for C₁₁H₁₃NO₄
Mass Spectrometry (MS)
Determines molecular weight and fragmentation pattern.
Molecular Ion (M⁺): m/z = 223.08. High-resolution MS would confirm the elemental composition C₁₁H₁₃NO₄.
The combination of NMR, MS, and IR data provides an unassailable confirmation of the structure. NMR defines the carbon-hydrogen framework, MS confirms the mass and formula, and IR verifies the presence of the expected functional groups.
Conclusion
The structural validation of a synthesized molecule is a systematic process of evidence gathering and comparison. By first establishing a predicted NMR spectrum based on established chemical principles, we create a robust benchmark against which experimental data can be judged. The close correlation between the predicted and acquired ¹H and ¹³C NMR data for Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate, further supported by 2D NMR and complementary techniques like MS and IR, provides definitive confirmation of its structure. This rigorous, multi-faceted approach ensures the scientific integrity of the synthesized material, enabling researchers, scientists, and drug development professionals to proceed with confidence in their subsequent investigations.
References
BenchChem. (2025). Synthesis of Methyl 4-amino-2-methoxybenzoate - Technical Support Center.
The Royal Society of Chemistry. (n.d.). Table of Contents.
The Royal Society of Chemistry. (n.d.). Supporting information.
The Royal Society of Chemistry. (n.d.). 4.
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176-2179.
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
Oregon State University. (n.d.). 13C NMR Chemical Shift.
A Comparative Guide to In Vitro and In Vivo Evaluation of Novel Chemical Entities: A Case Study Approach with Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate
For researchers, scientists, and professionals in drug development, the journey from a promising chemical entity to a viable therapeutic agent is a rigorous one, demanding a meticulous evaluation of its biological activi...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the journey from a promising chemical entity to a viable therapeutic agent is a rigorous one, demanding a meticulous evaluation of its biological activity. A critical phase in this process is bridging the gap between laboratory-based (in vitro) experiments and studies within living organisms (in vivo). This guide provides a comprehensive framework for this comparative analysis, using the novel compound Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate as a conceptual case study. While specific experimental data for this particular molecule is not yet extensively published, this document will outline the essential experimental workflows, the rationale behind them, and the methods for correlating the findings from both domains.
The core principle underpinning this guide is the concept of In Vitro-In Vivo Correlation (IVIVC), a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[1][2] Establishing a meaningful IVIVC can serve as a surrogate for bioequivalence studies, enhance product quality, and reduce regulatory burden.[1][3]
Section 1: Foundational In Vitro Characterization
In vitro studies are the first step in characterizing the biological activity of a new compound.[4] They are conducted in a controlled environment, such as a test tube or culture dish, using isolated cells, tissues, or organs.[5] These assays are crucial for initial screening, understanding the mechanism of action, and determining preliminary toxicity.[6]
The primary question to answer is whether the compound has any effect on cell survival. Assays like the MTT or XTT test are colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability.[6]
Cell Seeding: Plate cancer cells (e.g., a relevant cell line for the intended therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate in the culture medium. Add these dilutions to the cells and include untreated and vehicle controls.
Incubation: Incubate the plate for 24, 48, or 72 hours.
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow tetrazolium salt MTT into purple formazan crystals.
Formazan Solubilization: Remove the medium and add a solubilizing agent like DMSO to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[7]
Once an effect on cell viability is established, the next step is to understand how the compound works.
Apoptosis Assays: The Annexin V/Propidium Iodide (PI) assay is a common method to determine if the compound induces programmed cell death (apoptosis).[6]
Cell Cycle Analysis: Flow cytometry with PI staining can reveal if the compound causes cell cycle arrest at a specific phase.[4]
Target Engagement Assays: If a molecular target is hypothesized, specific assays (e.g., enzyme inhibition assays, receptor binding studies) can be employed to confirm this interaction. For instance, given its structure as a benzoate derivative, one might investigate its effect on enzymes like glutathione S-transferase or glutathione reductase, as has been done for similar compounds.[8]
Table 1: Hypothetical In Vitro Data Summary for Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate
Assay Type
Cell Line
Parameter
Hypothetical Result
Cell Viability (MTT)
MCF-7 (Breast Cancer)
IC50 (48h)
15 µM
Apoptosis (Annexin V/PI)
MCF-7 (Breast Cancer)
% Apoptotic Cells at 2x IC50
65%
Cell Cycle Analysis
MCF-7 (Breast Cancer)
Cell Cycle Arrest
G2/M Phase
Target Engagement
Recombinant Enzyme X
Ki
0.5 µM
Section 2: Bridging to In Vivo Models
In vivo testing involves studying the effects of a substance in a whole, living organism, typically animal models.[5][9] This provides a more comprehensive understanding of how a substance interacts with complex biological systems, including its absorption, distribution, metabolism, and excretion (ADME).[5]
Before assessing efficacy, it's crucial to understand how the organism processes the compound. A typical PK study involves administering a single dose of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate to a group of rodents (e.g., mice or rats) and collecting blood samples at various time points. Analysis of these samples reveals key parameters like:
Cmax: Maximum plasma concentration.
Tmax: Time to reach Cmax.
AUC: Area under the curve, representing total drug exposure.
t1/2: Half-life of the compound.
Based on the in vitro MoA, an appropriate animal model of disease is chosen. For a hypothetical anti-cancer agent, this would likely be a xenograft model, where human cancer cells (e.g., MCF-7) are implanted into immunocompromised mice.
Experimental Protocol: Xenograft Efficacy Study
Animal Model: Use a suitable strain of immunocompromised mice (e.g., NOD/SCID).
Tumor Implantation: Subcutaneously implant the selected cancer cell line. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
Randomization and Dosing: Randomize mice into control (vehicle) and treatment groups. Based on PK and preliminary toxicity data, administer Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate at one or more dose levels via an appropriate route (e.g., oral gavage, intraperitoneal injection).
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
Endpoint: At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Table 2: Hypothetical In Vivo Data Summary for Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate in a Mouse Xenograft Model
Treatment Group
Dose (mg/kg, daily)
Mean Final Tumor Volume (mm³)
Tumor Growth Inhibition (%)
Vehicle Control
0
1500 ± 250
-
Compound X
10
800 ± 150
46.7%
Compound X
30
450 ± 100
70.0%
Section 3: The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a correlation between the in vitro potency and the in vivo efficacy. A successful IVIVC allows for the prediction of in vivo performance based on in vitro data.[10]
A key comparison is between the in vitro IC50 and the plasma concentrations achieved at efficacious doses in vivo. For example, if the IC50 is 15 µM, do the efficacious doses in the animal model achieve and maintain plasma concentrations at or above this level for a significant period? This helps validate that the observed in vivo anti-tumor activity is likely due to the same mechanism observed in vitro.
Discrepancies between in vitro and in vivo results are common and can be due to several factors:
Metabolism: The compound may be rapidly metabolized in vivo, leading to lower-than-expected efficacy.
Bioavailability: Poor absorption can prevent the compound from reaching its target at effective concentrations.
Plasma Protein Binding: High binding to plasma proteins can reduce the amount of free, active compound available to interact with the target.[11]
Model Limitations: The artificial nature of in vitro systems and the physiological differences between animal models and humans can lead to results that do not fully translate.[5]
Visualizing the Workflow
A logical workflow is essential for systematically evaluating a new chemical entity.
Precision Purity Analysis: A Comparative Guide to HPLC-MS Validation of Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate
Introduction: The Purity Paradox Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (CAS: 17293-63-9) is a critical secondary amine intermediate, often serving as a scaffold for antifolates and kinase inhibitors. In syntheti...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Purity Paradox
Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate (CAS: 17293-63-9) is a critical secondary amine intermediate, often serving as a scaffold for antifolates and kinase inhibitors. In synthetic workflows, it is typically generated via the N-alkylation of methyl 4-aminobenzoate with methyl bromoacetate.
The Challenge: Reliance on HPLC-UV (254 nm) alone is a liability. The starting material (primary amine), the target product (secondary amine), and the major side-product (tertiary amine/bis-alkylated) all share the identical 4-aminobenzoate chromophore. While their retention times differ, structurally similar impurities often co-elute or hide within the tail of the major peak, leading to false purity calculations.
This guide details a self-validating HPLC-MS methodology that provides the orthogonality required to certify purity with definitive mass-based specificity, surpassing the limitations of UV and NMR for trace impurity profiling.
The Analytical Landscape: Why MS?
To understand the necessity of MS, we must map the chemical space of the sample. The synthesis creates a specific "impurity fingerprint" that dictates the analytical requirements.
The Impurity Fingerprint
Starting Material (SM): Methyl 4-aminobenzoate (MW 151.16).
Bis-Alkylated Impurity (Bis): Methyl 4-(bis(2-methoxy-2-oxoethyl)amino)benzoate (MW ~310.3). Critical Issue: often co-elutes with P in fast gradients.
Hydrolysis Products: Free acids formed by ester cleavage (MW 209.2).
Visualizing the Pathway
The following diagram maps the synthesis flow to the required analytical checkpoints.
Figure 1: Synthetic pathway showing the origin of critical impurities (Red/Blue) relative to the target (Green).
Comparative Analysis: HPLC-MS vs. Alternatives
The following table contrasts the performance of HPLC-MS against standard alternatives for this specific molecule.
Feature
HPLC-UV (PDA)
qNMR (1H)
HPLC-MS (Single Quad)
Primary Detection
Chromophore Absorbance
Proton Environment
Mass-to-Charge Ratio (m/z)
Specificity
Low: SM, Target, and Bis-impurity have overlapping UV max (~290 nm).
High: Distinct N-H vs. N-CH2 signals.
Excellent: Resolves 152, 224, and 311 m/z instantly.
Sensitivity (LOD)
~0.05% (depends on extinction coeff.)
~1.0% (poor for trace analysis)
< 0.01% (Trace level detection)
Quantification
Excellent (if separated)
Absolute (no reference needed)
Good (requires standards)
Risk
Co-elution masking impurities.
Insensitive to minor contaminants.
Matrix effects (suppression).
Verdict: While qNMR is superior for assay (absolute purity), HPLC-MS is non-negotiable for purity profiling (identifying <0.1% contaminants).
Experimental Protocol: The Self-Validating Workflow
This protocol uses a "Trap and Elute" logic where the gradient is designed to separate the highly polar hydrolysis products early, followed by the target, and finally the lipophilic bis-alkylated impurities.
Chromatographic Conditions (HPLC)
System: Agilent 1290 Infinity II or equivalent UHPLC.
Column: Poroshell 120 EC-C18, 3.0 x 100 mm, 2.7 µm. Reasoning: Core-shell particles provide high resolution at lower backpressure, essential for separating the secondary vs. tertiary amine.
Scan Type: Full Scan (100–500 m/z) + SIM (Selected Ion Monitoring).
Target Ions (SIM):
224.1 m/z [M+H]+ (Target)
152.1 m/z [M+H]+ (SM Impurity)
311.2 m/z [M+H]+ (Bis-Alkylated Impurity)
Fragmentor: 100 V (Optimized to prevent in-source fragmentation of the ester).
Sample Preparation
Stock: Dissolve 10 mg sample in 10 mL MeOH (1 mg/mL).
Working: Dilute 1:100 in Water:ACN (90:10).
Critical Step: The diluent must match initial mobile phase conditions to prevent "solvent effect" peak broadening.
Method Validation (ICH Q2 R2 Alignment)
To ensure the method is trustworthy, perform the following validation steps.
Specificity (Stress Testing)
Inject the sample alongside a "spiked" sample containing known amounts of Methyl 4-aminobenzoate.
Acceptance Criteria: Resolution (Rs) > 2.0 between Target (224 m/z) and SM (152 m/z). MS purity check must show no co-eluting masses under the main peak.
Linearity & Range
Prepare 5 concentration levels (e.g., 0.1 µg/mL to 100 µg/mL).
Causality: Non-linearity at high concentrations indicates detector saturation or ESI droplet saturation.
Impurity Decision Tree
Use this logic flow to interpret unknown peaks in your chromatogram.
Figure 2: Diagnostic workflow for identifying and remediating specific impurities based on mass spectral data.
Expert Insights & Troubleshooting
The "Ghost" Peak Phenomenon:
In ESI+, you may observe a peak at 192 m/z . This is often an in-source fragment where the methoxy group is lost from the target molecule (224 - 32).
Verification: If the retention time of 192 m/z aligns perfectly with 224 m/z, it is a fragment, not an impurity. Lower the fragmentor voltage to confirm.
Matrix Effects:
Aniline derivatives can suppress ionization of co-eluting compounds. If quantifying impurities <0.1%, use the Standard Addition Method rather than external calibration to compensate for matrix suppression.
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6][7]
Völgyi, G., et al. (2018). Column selection for the HPLC separation of basic compounds. Journal of Pharmaceutical and Biomedical Analysis.
Agilent Technologies. (2020). Analysis of Aromatic Amines by LC/MS/MS. Application Note 5994-2263EN.
Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Reference Text).
The following guide details the proper disposal procedures for Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate , based on its chemical structure, functional group reactivity, and standard hazardous waste management protoc...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the proper disposal procedures for Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate , based on its chemical structure, functional group reactivity, and standard hazardous waste management protocols.
Halogenated Stream: If dissolved in DCM, Chloroform, etc.
Non-Halogenated Stream: If dissolved in Methanol, Acetone, Ethyl Acetate, etc.
pH Check: Ensure the solution is neutral (pH 6-8). Do not mix with acidic or basic waste streams, as this causes uncontrolled hydrolysis of the ester groups, generating heat and pressure.
C. Contaminated Debris
Items: Gloves, weigh boats, paper towels, and pipettes.
Protocol: Collect in a dedicated "Solid Hazardous Debris" bin (usually a yellow or red bag lined drum). Do not mix with regular trash.
Operational Workflow Diagrams
Figure 1: Waste Stream Decision Logic
This logic gate ensures the chemical is routed to the correct waste drum to prevent incompatibilities.
Caption: Decision tree for segregating Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate based on physical state and solvent matrix.
Figure 2: Cradle-to-Grave Disposal Lifecycle
The complete path from the laboratory bench to final destruction.
Caption: The operational lifecycle of the chemical waste, ensuring compliance from generation to thermal destruction.
Scientific Rationale & Safety Mechanisms
Why Incineration?
The compound contains two ester linkages and an aromatic amine.
Esters: While esters can be hydrolyzed, the resulting methanol and carboxylic acids (benzoic acid derivative and glycine derivative) still require treatment. Hydrolysis in a lab waste container is dangerous due to exothermicity.
Amines: Aromatic amines can be toxic and environmentally persistent.
Mechanism: Incineration at >1000°C completely oxidizes the carbon skeleton to
, , and , effectively destroying the biological activity of the molecule.
Spill Management (Self-Validating Protocol)
If a spill occurs, follow this validated cleanup loop:
Isolate: Mark the area. Wear Nitrile gloves, lab coat, and safety glasses.
Contain: If solid, cover with wet paper towels to prevent dust.[4] If liquid, use vermiculite or sand.
Clean: Scoop material into a waste jar.
Decontaminate: Wash the surface with a dilute soap solution (surfactant) followed by water. Do not use bleach (hypochlorite) immediately, as it may react with the amine to form chloramines.
Regulatory Compliance (US Focus)
RCRA (Resource Conservation and Recovery Act): This specific chemical is not P-listed or U-listed. However, it is regulated as a Characteristic Waste if it exhibits ignitability (D001) or toxicity. It is best practice to manage it as Non-Regulated Hazardous Waste or State-Regulated Waste depending on local laws (e.g., California Title 22).
DOT (Department of Transportation): If shipping pure material, it likely falls under UN 3077, Environmentally hazardous substance, solid, n.o.s., depending on quantity and aquatic toxicity data.
References
National Institutes of Health (PubChem). Compound Summary: 4-Aminobenzoic acid methyl ester (Structural Analog). Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management for Educational Institutions. Retrieved from [Link]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Personal protective equipment for handling Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate
This guide provides an operational safety and logistics protocol for Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate .[1] Chemical Context & Hazard Identification Chemical Structure: N-(4-Methoxycarbonylphenyl)glycine met...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an operational safety and logistics protocol for Methyl 4-((2-methoxy-2-oxoethyl)amino)benzoate .[1]
Chemical Context & Hazard Identification
Chemical Structure: N-(4-Methoxycarbonylphenyl)glycine methyl ester.[1]
Role: Key synthetic intermediate for antifolate pharmaceuticals (e.g., Pemetrexed).
Primary Hazards (SAR Analysis): Based on the aniline and benzoate ester moieties, this compound is classified as a Skin/Eye Irritant (Category 2/2A) and a Specific Target Organ Toxicant (Respiratory Irritation) . Due to its role as a precursor to antimetabolites, it should be handled with Occupational Exposure Band (OEB) 3 precautions (Potent Compound) until definitive toxicology rules out reproductive toxicity.
Part 1: Risk Assessment & PPE Matrix[1]
The Core Directive: Protect the scientist from sensitization and the sample from cross-contamination.
Hazard Profile
Hazard Class
Risk Description
Critical Control Point
Inhalation
Fine powder; high risk of dust generation during weighing.[1]
Glove Check: Inspect outer gloves for pinholes by inflating them slightly with air (pneumatic test) before use.
Static Control: This powder is prone to static charge. Use an antistatic gun or ionizer bar inside the balance enclosure to prevent "flying powder."
Phase 2: Weighing & Solubilization
Objective: Containment of dust at the source.
Engineering Control: Work only inside a certified chemical fume hood.
Weighing:
Place a tared vial inside the balance.
Use a disposable antistatic spatula.
Critical: Do not return excess powder to the stock container (prevents cross-contamination).
Solubilization: Add solvent (e.g., DCM, Methanol) immediately after weighing to lock the powder into a liquid phase, reducing inhalation risk.
Phase 3: Decontamination & Doffing
Objective: Prevent migration of chemical residues to common areas.
Wipe Down: Clean the balance area with a methanol-dampened Kimwipe. Dispose of the wipe as solid hazardous waste.
Doffing Sequence:
Remove Outer Gloves (turn inside out).
Remove Eye Protection (wipe with alcohol if splashed).
Remove Lab Coat.
Remove Inner Gloves.
Wash Hands with soap and water for 20 seconds.
Part 3: Visualization of Safety Logic
The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Solid vs. Solution" risk transition.
Caption: Operational decision tree distinguishing respiratory risks (solids) from permeation risks (liquids).[1][2]
Part 4: Disposal & Emergency Response[1]
Waste Management Strategy
Do not dispose of this intermediate down the drain. As a drug precursor, it must be treated as Hazardous Chemical Waste .
Solid Waste: Contaminated gloves, spatulas, and weighing boats must be bagged in clear polyethylene bags, labeled "Toxic Solid Organic Waste," and sealed.
Liquid Waste: Segregate into "Non-Halogenated" or "Halogenated" solvent waste streams depending on the solvent used.
Destruction Method: The preferred method for amino-benzoate derivatives is High-Temperature Incineration to ensure complete breakdown of the aromatic ring system.[1]
Spill Response (Solid Powder)
Evacuate: Clear the immediate area of personnel.
PPE Upgrade: Don N95 respirator and double gloves.
Containment: Cover the spill with a damp paper towel (water or methanol) to prevent dust dispersal.
Cleanup: Scoop up the damp material/towel into a waste container. Do not dry sweep.[1]
References
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R).[1] U.S. Department of Labor. [Link]1]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press. [Link]1]